2-[(Benzyloxy)methyl]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
104678-14-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
QJQFTDCEQKMEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-[(Benzyloxy)methyl]piperidine CAS 104678-14-0 properties
An In-depth Technical Guide to 2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 104678-14-0, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical and spectroscopic properties, details robust synthetic and derivatization methodologies, and explores its reactivity and conformational behavior. Furthermore, it contextualizes the molecule's utility as a versatile scaffold in modern drug discovery, drawing on the established pharmacological importance of the piperidine motif. Safety and handling protocols based on data from analogous structures are also provided to ensure safe laboratory practice. This guide is intended to serve as a key resource for scientists and drug development professionals engaged in the design and synthesis of novel bioactive agents.
Compound Identification and Physicochemical Properties
This compound is a disubstituted piperidine derivative featuring a benzyloxymethyl group at the C2 position. This structural arrangement provides a key synthetic handle and influences the molecule's steric and electronic properties, making it a valuable intermediate for creating diverse chemical libraries.[1] The piperidine ring itself is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3]
Table 1: Compound Identification and Key Properties
| Property | Value | Source |
| CAS Number | 104678-14-0 | [1] |
| Molecular Formula | C₁₃H₁₉NO | Calculated |
| Molecular Weight | 205.30 g/mol | [1] |
| InChI Key | QJQFTDCEQKMEFU-UHFFFAOYSA-N | [1] |
| Appearance | Colorless liquid (Predicted) | Analog Data[4] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
Note: Experimental physicochemical data for this specific compound is not widely published. Properties are estimated based on similar structures.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound post-synthesis is achieved through a combination of standard spectroscopic techniques.[1] The expected data provides a unique fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Aromatic protons (benzyl) | δ ~7.2-7.4 ppm (m, 5H) |
| Benzyl CH₂ (O-CH₂) | δ ~4.5 ppm (s, 2H) | |
| Piperidine CH₂ (O-CH₂) | δ ~3.4-3.6 ppm (m, 2H) | |
| Piperidine CH (at C2) | δ ~2.9-3.1 ppm (m, 1H) | |
| Piperidine N-H | δ ~1.5-2.5 ppm (br s, 1H) | |
| Piperidine CH₂ (ring) | δ ~1.2-1.8 ppm (m, 6H) | |
| ¹³C NMR | Aromatic carbons (benzyl) | δ ~127-138 ppm |
| Piperidine CH₂ (O-CH₂) | δ ~74 ppm | |
| Benzyl CH₂ (O-CH₂) | δ ~73 ppm | |
| Piperidine CH (at C2) | δ ~58 ppm | |
| Piperidine CH₂ (ring) | δ ~25-47 ppm | |
| IR Spectroscopy | C-O stretch (ether) | ~1100–1250 cm⁻¹ |
| N-H stretch | ~3300-3500 cm⁻¹ (broad) | |
| C-H stretch (sp³ and sp²) | ~2850-3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 206.15 |
Rationale for Predictions: The predicted ¹H NMR shifts are based on data from analogous benzyl ethers and substituted piperidines.[1][5][6] Protons closer to electronegative atoms (oxygen, nitrogen) are shifted downfield. The benzylic protons and the adjacent piperidine methylene protons are distinct. In IR spectroscopy, the ether C-O bond presents a strong, characteristic signal.[1] Mass spectrometry confirms the molecular weight.[1]
Synthesis and Derivatization Strategies
Primary Synthesis via Williamson Ether Synthesis
The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 2-(hydroxymethyl)piperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Caption: Williamson Ether Synthesis Workflow.
Protocol: Synthesis of this compound
This protocol is a representative example based on established methodologies for similar transformations.[1]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous dimethylformamide (DMF, 10 mL/mmol of substrate).
-
Deprotonation: Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The reaction is exothermic and produces flammable H₂ gas, necessitating an inert atmosphere and cooling.
-
-
Nucleophile Formation: Slowly add a solution of 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Electrophilic Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
-
Causality: Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stabilized transition state. Dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Causality: This step safely neutralizes any unreacted NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Self-Validation: The purified product's identity and purity (≥98%) should be confirmed using NMR, MS, and IR analysis as described in Section 2.[1]
-
Derivatization Reactions
The synthesized scaffold can be readily functionalized at two primary sites: the piperidine nitrogen and the aromatic ring of the benzyl group.[1]
Sources
Navigating 3D Chemical Space: A Technical Guide to Piperidine Scaffold Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead optimization by prioritizing high ligand efficiency over brute-force high-throughput screening. However, historical fragment libraries have been heavily biased toward flat, sp2-rich aromatic systems (e.g., benzenes, pyridines). While synthetically accessible, these planar fragments often fail to adequately sample the complex, three-dimensional topography of protein binding pockets, leading to suboptimal vector projections and downstream attrition due to poor physicochemical properties.
This whitepaper provides an in-depth technical framework for transitioning to 3D FBDD utilizing the piperidine scaffold . As a ubiquitous, sp3-rich six-membered heterocycle, piperidine offers exceptional vector coverage, controlled conformational flexibility, and superior solubility. We detail the computational design, biophysical screening protocols, and synthetic elaboration strategies required to successfully leverage piperidine fragments in modern drug discovery.
The Case for 3D Space and the Piperidine Core
The shift from "Flatland" to 3D chemical space is driven by the need for better clinical translation. Molecules with a higher fraction of sp3-hybridized carbons (
Piperidine is uniquely suited as a 3D fragment core because it provides distinct axial and equatorial substitution vectors. Unlike planar rings that project substituents in a 2D plane, the chair conformation of piperidine allows medicinal chemists to direct functional groups spherically into adjacent sub-pockets. However, relying solely on
Quantitative Comparison: Flat vs. 3D Piperidine Fragments
To understand the strategic advantage of piperidine cores, we must compare their physicochemical and spatial properties against traditional planar fragments.
| Metric | Traditional Flat Fragments (sp2) | 3D Piperidine Fragments (sp3) | Impact on FBDD Campaign |
| Vector Projection | 2D (Planar, 360° projection) | 3D (Axial/Equatorial, Spherical) | Enhanced spatial coverage of complex, cryptic, or allosteric pockets. |
| Low (< 0.3) | High (> 0.7) | Improved aqueous solubility and higher clinical success rates. | |
| Conformational Profile | Rigid (Single conformer) | Controlled Flexibility (Ring flips) | Allows induced fit without prohibitive entropic penalties. |
| Toxicity / Promiscuity | Higher (Risk of intercalation) | Lower (Reduced lipophilicity) | Better safety profiles during hit-to-lead optimization. |
Computational Design & Conformational Analysis
Designing a piperidine-based fragment library requires strict adherence to the "Rule of Three" (Ro3: MW < 300 Da, ClogP < 3, HBD/HBA ≤ 3) while maximizing shape diversity[2]. The following protocol outlines a self-validating computational workflow to select optimal piperidine fragments.
Protocol 1: PMI-Based 3D Fragment Selection
Causality Principle: The goal is to select fragments that are thermodynamically capable of binding without massive entropic loss. If a fragment must adopt a high-energy conformation to fit a pocket, the energetic penalty will negate the weak binding affinity typical of fragments (mM range).
-
Virtual Enumeration: Generate a virtual library of mono-, di-, and spiro-substituted piperidines (e.g., methyl pipecolinates or fused bicyclic systems). Ensure all molecules possess a synthetic handle (e.g., a secondary amine) for future elaboration[2].
-
Conformational Sampling: Utilize molecular mechanics (e.g., OPLS4 force field) to generate all possible conformers in an aqueous continuum model.
-
Energy Filtering (The 1.5 kcal/mol Rule): Isolate the global minimum energy conformer. Retain only conformers within 1.5 kcal/mol of this global minimum.
-
Why 1.5 kcal/mol? At physiological temperature (37°C), a conformer with a 1.5 kcal/mol penalty is present at approximately ~8% Boltzmann population. This ensures the bioactive conformation is readily accessible[1].
-
-
PMI Calculation: For each retained conformer, calculate the Principal Moments of Inertia (
) and derive the normalized ratios ( , ). -
Shape Filtering: Plot the conformers on a triangular PMI plot (vertices representing perfect rods, discs, and spheres). Discard fragments whose conformers fall exclusively along the rod-disc axis (flatland). Select fragments that project deeply into the spherical domain (
)[1].
Fig 1: End-to-end workflow for 3D piperidine fragment design, screening, and elaboration.
Biophysical Screening of Piperidine Fragments
Because fragments are small, they form fewer interactions with the target, resulting in weak affinities (typically
Protocol 2: NMR-Based Fragment Screening (CPMG & WaterLOGSY)
Causality Principle: Ligand-observed NMR exploits the drastic change in the physical tumbling rate of a small piperidine fragment when it binds to a massive protein target. This protocol uses two complementary NMR sequences to self-validate hits and eliminate false positives caused by aggregation.
-
Sample Preparation: Prepare a screening mixture containing 10–20
of the unlabeled target protein and a pool of 4–8 piperidine fragments (each at 400–500 ) in a deuterated buffer (e.g., 50 mM Tris-d11, 100 mM NaCl, ).-
Critical Step: Always prepare a control tube containing only the fragment pool (no protein) to establish baseline relaxation rates.
-
-
CPMG (Carr-Purcell-Meiboom-Gill)
Relaxation Filter:-
Mechanism: Free fragments tumble rapidly, yielding long
relaxation times and sharp NMR peaks. When bound to the protein, they adopt the protein's slow tumbling rate, drastically shortening their . -
Execution: Apply the CPMG pulse sequence. A true hit will show a significant reduction in peak intensity in the presence of the protein compared to the control[3].
-
-
WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy):
-
Mechanism: This technique transfers bulk water magnetization to the ligand. Free ligands exhibit negative cross-peaks. However, when a ligand binds to a protein, the large correlation time of the complex causes a sign inversion.
-
Execution: Run the WaterLOGSY sequence. A true hit is confirmed if the piperidine signals invert to positive cross-peaks.
-
-
Validation: Hits confirmed by both CPMG and WaterLOGSY must be soaked into protein crystals for X-ray diffraction to map the exact binding vectors of the piperidine core.
Fragment Elaboration Strategies
Once a piperidine fragment hit is validated and its binding mode is structurally characterized, the fragment must be optimized into a lead compound with nanomolar affinity. The piperidine ring is highly amenable to modular synthetic platforms, allowing for precise elaboration[4].
Elaboration Pathways
-
Fragment Growing: The most common approach. If the piperidine nitrogen (N1) or a carbon position (e.g., C4) points toward an unoccupied adjacent sub-pocket, synthetic chemistry is used to "grow" the molecule. For piperidines, this is often achieved via robust late-stage functionalizations such as Buchwald-Hartwig aminations, reductive aminations, or photoredox-mediated cross-dehydrogenative couplings[5],[4].
-
Fragment Linking: If a piperidine fragment binds in one pocket and a different fragment binds in an adjacent pocket, the two can be joined. The challenge lies in designing a linker that bridges the gap without introducing excessive entropic strain.
-
Fragment Merging: If two fragments bind in overlapping regions of the pocket, their pharmacophores can be merged into a single, highly efficient piperidine-based scaffold.
Fig 2: Strategic pathways for elaborating a piperidine fragment hit into a high-affinity lead.
Enabling Chemistry for Piperidine Elaboration
A major bottleneck in FBDD is the synthetic tractability of 3D fragments. Recent advances have established modular synthetic platforms utilizing bifunctional building blocks (e.g., cyclopropyl BMIDA groups fused to piperidines)[4]. Furthermore, photoredox catalysis has enabled direct
Conclusion
The integration of the piperidine scaffold into Fragment-Based Drug Discovery represents a critical evolution from 2D to 3D chemical space. By leveraging rigorous computational conformational analysis (PMI and 1.5 kcal/mol thresholds), sensitive biophysical screening (NMR and X-ray), and modern modular synthetic platforms, drug discovery professionals can systematically evolve weak-binding piperidine fragments into highly efficient, soluble, and specific clinical candidates.
References
- Design and Synthesis of 56 Shape Diverse 3-D Fragments. White Rose Research Online.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information (PMC).
- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation. SciSpace.
- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
- Fragment-based drug discovery campaigns guided by native mass spectrometry. National Center for Biotechnology Information (PMC).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
2-Substituted Piperidine Alkaloids: Strategic Synthesis & Stereocontrol
Topic: 2-Substituted Piperidine Alkaloids: Natural Product Synthesis Content Type: Technical Whitepaper / Advanced Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals.[1] Among these, 2-substituted piperidines represent a privileged scaffold found in a vast array of alkaloids (e.g., Coniine, Solenopsin, Pipecolic acid) and therapeutic agents (e.g., Ritalin, Bupivacaine).
The primary synthetic challenge lies in the C2-stereocenter . Due to the conformational mobility of the piperidine ring (chair-boat interconversion) and the "A-strain" associated with equatorial/axial substituents, establishing high enantiopurity requires rigorous control. This guide moves beyond textbook definitions to analyze three field-proven methodologies: Asymmetric Hydrogenation of Heteroarenes , Ring-Closing Metathesis (RCM) , and C-H Functionalization , providing self-validating protocols for the bench scientist.
Structural & Stereochemical Considerations
The 2-substituted piperidine motif presents a unique stereochemical problem: 1,2-strain vs. 1,3-diaxial interactions .
-
Thermodynamic Preference: In 2-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the C4 and C6 protons.
-
The "A-Strain" Problem: For N-alkylated systems, the N-substituent often adopts an equatorial orientation, which can force the C2-substituent axial (gauche interaction).
-
Synthetic Implication: Methods relying on thermodynamic equilibration often yield mixtures. Kinetic control (e.g., asymmetric catalysis or stereospecific cyclization) is essential for high diastereomeric ratios (dr) and enantiomeric excess (ee).
Strategic Architectures (Visualized)
The following diagram illustrates the three dominant retrosynthetic disconnections for accessing the 2-substituted piperidine core.
Figure 1: Retrosynthetic analysis of 2-substituted piperidines showing three primary logic paths.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation of Pyridinium Salts
Target Application: Synthesis of chiral 2-aryl/alkyl piperidines (e.g., Coniine precursors).
Mechanism & Rationale: Direct hydrogenation of pyridines is difficult due to the high resonance energy of the aromatic ring and catalyst poisoning by the basic nitrogen. Activating the pyridine as a pyridinium salt or N-acyliminium ion disrupts aromaticity and increases susceptibility to hydride transfer. Iridium complexes with chiral P,N-ligands are the gold standard here.
Materials:
-
Substrate: 2-substituted pyridinium salt (e.g., N-benzyl-2-phenylpyridinium bromide).
-
Catalyst: [Ir(COD)Cl]₂ (Precursor) + (S)-SegPhos or (S,S)-f-Binaphane (Chiral Ligand).
-
Additives: Iodine (I₂) – Critical for forming the active Ir(III) species.
-
Solvent: Toluene/Ethanol (9:1).
Step-by-Step Methodology:
-
Catalyst Formation (In Situ):
-
In a glovebox, weigh [Ir(COD)Cl]₂ (1.0 mol%) and the Chiral Bisphosphine Ligand (2.2 mol%) into a dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir at room temperature for 30 minutes. The solution typically turns clear orange/red.
-
Why: Pre-complexation ensures the chiral ligand is bound before the substrate competes for coordination sites.
-
-
Substrate Preparation:
-
Add the pyridinium salt substrate (1.0 equiv) and Iodine (I₂, 5-10 mol%) to the catalyst solution.
-
Why Iodine? It oxidatively adds to Ir(I) to form the active Ir(III) species and increases the acidity of the medium, promoting the reduction.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure steel autoclave.
-
Purge with H₂ (3 cycles) and pressurize to 600-800 psi (40-55 bar) .
-
Stir vigorously at room temperature for 12–24 hours.
-
Note: Unlike many hydrogenations, heating is often detrimental to ee in this specific system; ambient temperature is preferred.
-
-
Workup & Purification:
Self-Validation:
-
Success Indicator: Full conversion by ¹H NMR (disappearance of aromatic pyridine protons).
-
QC Check: Enantiomeric excess (ee) should be >90%. Verify via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Ring-Closing Metathesis (RCM) for Pipecolic Acid Derivatives
Target Application: Synthesis of (-)-Pipecolic acid and non-natural analogues.
Mechanism & Rationale: RCM builds the piperidine ring from an acyclic diene. This approach is superior when the C2 stereocenter is already established (e.g., from a chiral amino acid pool like Serine or Alanine). It allows for the introduction of unsaturation (C=C) which can be further functionalized.
Materials:
-
Substrate: N-Boc-N-allyl-L-allylglycine ester (or similar diene derived from amino acids).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).
-
Solvent: Dichloromethane (DCM) – Degassed.
Step-by-Step Methodology:
-
Substrate Design (The Critical Step):
-
Start with a chiral amino acid (e.g., L-Allylglycine).
-
Protect Nitrogen (Boc/Cbz) and Allylate the Nitrogen.
-
Result: A bis-olefin substrate with the chiral center already fixed at what will become the C2 position.
-
-
The Metathesis Reaction:
-
Dissolve the diene (0.05 M concentration) in anhydrous, degassed DCM.
-
Why Dilute? High dilution (0.01 - 0.05 M) favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Add Grubbs II catalyst (2-5 mol%).
-
Reflux (40°C) for 2–6 hours under an Argon atmosphere.
-
-
Scavenging & Workup:
-
Upon completion (TLC check), add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours.
-
Why: This coordinates the Ruthenium species, preventing isomerization of the double bond during purification and lowering metal toxicity in the product.
-
Filter through a pad of Celite/Silica.
-
-
Hydrogenation (Optional):
-
To get the saturated piperidine (Pipecolic acid), dissolve the RCM product (tetrahydropyridine) in MeOH.
-
Add Pd/C (10 wt%) and stir under H₂ (1 atm, balloon) for 4 hours.
-
Visualizing the Pathway:
Figure 2: RCM route to Pipecolic Acid derivatives.
Comparative Analysis of Methods
| Metric | Asymmetric Hydrogenation (Ir/Rh) | Ring-Closing Metathesis (RCM) | C-H Functionalization |
| Stereocontrol Source | Chiral Catalyst (Ligand) | Chiral Pool (Starting Material) | Substrate Control / Chiral Aux. |
| Step Count | Low (1-2 steps from pyridine) | Medium (Requires diene synthesis) | Low (Direct functionalization) |
| Scalability | High (Industrial feasible) | Moderate (Dilution required) | Low to Moderate |
| Atom Economy | Excellent | Good (Ethylene byproduct) | Varies (Reagent stoichiometry) |
| Key Limitation | High pressure equipment needed | Ruthenium removal; Dilution | Regioselectivity issues |
References
-
Iridium-Catalyzed Asymmetric Hydrogen
- Source:Angewandte Chemie Intern
- Context: Describes the foundational method for reducing pyridinium salts with high enantioselectivity using Ir-phosphine complexes.
-
Synthesis of Pipecolic Acid via Ring-Closing Met
- Source:The Journal of Organic Chemistry
- Context: details the protocol for using Grubbs catalysts to close the piperidine ring
-
Total Synthesis of (+)
- Source:Journal of the American Chemical Society
- Context: Provides the specific total synthesis route utilizing catalytic methods to establish the C2 center.
-
C-H Functionaliz
- Source:Chemical Reviews
-
Context: Comprehensive review of modern methods (photoredox, lithiation) to functionalize the C2 position of pre-formed piperidine rings.[4]
Sources
(S)-2-[(Benzyloxy)methyl]piperidine vs (R)-enantiomer structure
Technical Monograph: (S)-2-[(Benzyloxy)methyl]piperidine vs. (R)-Enantiomer
Part 1: Executive Summary & Structural Logic
The molecule 2-[(benzyloxy)methyl]piperidine represents a privileged scaffold in medicinal chemistry. It serves as a critical chiral building block for non-peptide antagonists of the Neurokinin-1 (NK1) receptor and Dopamine D4 receptor ligands.
The biological activity of these pharmacophores is strictly governed by the stereochemistry at the C2 position of the piperidine ring.
-
The (S)-enantiomer (derived from L-pipecolic acid) is the most common pharmacophoric driver for NK1 antagonism.
-
The (R)-enantiomer often serves as a negative control or a precursor for distinct alkaloid synthesis.
This guide delineates the structural differentiation, rigorous synthetic pathways, and validation protocols for these enantiomers.
Part 2: Structural Characterization & Comparison
The distinction between the (S) and (R) forms extends beyond simple optical rotation; it dictates the spatial orientation of the benzyl ether "tail" relative to the nitrogen lone pair, influencing binding affinity in the hydrophobic pockets of GPCRs.
Comparative Data Table
| Feature | (S)-2-[(Benzyloxy)methyl]piperidine | (R)-2-[(Benzyloxy)methyl]piperidine |
| Configuration | (S) / L-series origin | (R) / D-series origin |
| Precursor Source | L-Pipecolic Acid (Natural, Abundant) | D-Pipecolic Acid (Synthetic, Expensive) or Resolution |
| Cahn-Ingold-Prelog | Nitrogen (1) > C-O (2) > Ring (3) | Mirror Image |
| Key Application | NK1 Antagonists (e.g., CP-99,994 analogs) | Alkaloid Synthesis, Stereochemical Probes |
| Optical Rotation | Dextrorotatory (+) (typically, solvent dependent) | Levorotatory (-) |
| CAS Number | 104678-14-0 (Generic/Racemic ref often used) | Specific CAS varies by salt form |
Note on Rotation: The specific rotation
is highly solvent-dependent. For the precursor (S)-2-hydroxymethylpiperidine , the rotation is typically(c=1, Methanol). The benzylated derivative retains the configuration but the magnitude of rotation shifts.
Part 3: Synthetic Pathways (The Core)
To ensure high enantiomeric excess (ee > 98%), relying on "Chiral Pool" synthesis is superior to resolution for the (S)-isomer. For the (R)-isomer, resolution of the racemate is often more cost-effective than sourcing D-pipecolic acid.
Pathway A: Chiral Pool Synthesis of the (S)-Enantiomer
This protocol utilizes L-Pipecolic acid as the starting material.[1] The logic here is Protection
The Logic:
-
N-Protection: Essential to prevent N-benzylation (quaternization) in step 3.
-
Reduction: Converts the acid to the primary alcohol.
-
O-Alkylation: Installs the benzyl ether.
-
N-Deprotection: Reveals the secondary amine for drug coupling.
Figure 1: Step-wise synthesis of the (S)-enantiomer from the chiral pool.
Detailed Experimental Protocol (Route A)
Reagents: L-Pipecolic acid, Di-tert-butyl dicarbonate (
-
N-Boc Protection:
-
Dissolve L-pipecolic acid (10 g) in 1N NaOH/Dioxane (1:1).
-
Add
(1.1 eq) at 0°C. Stir overnight at RT. -
Acidify with KHSO4, extract with EtOAc. Yield: ~95% N-Boc-L-pipecolic acid.
-
-
Reduction to Alcohol:
-
Dissolve N-Boc-acid in anhydrous THF under Nitrogen.
-
Add
(1.0 M, 1.2 eq) dropwise at 0°C. -
Stir 2h. Quench with MeOH. Concentrate.
-
Checkpoint:
NMR should show disappearance of COOH and appearance of (multiplet ~3.6-3.8 ppm).
-
-
O-Benzylation (The Critical Step):
-
N-Deprotection:
Part 4: Resolution of the (R)-Enantiomer
When the (R)-enantiomer is required but D-pipecolic acid is unavailable, Classical Resolution of the racemic alcohol (piperidin-2-ylmethanol) is the industry standard before benzylation.
Resolving Agents:
-
(S)-(+)-Mandelic Acid : Preferentially crystallizes the (S)-amine salt.
-
(-)-Dibenzoyl-L-tartaric acid : Highly effective for piperidine derivatives.
Figure 2: Resolution workflow to isolate the (R)-precursor.
Part 5: Pharmaceutical Applications & Mechanism
The (S)-2-[(benzyloxy)methyl]piperidine scaffold is a "privileged structure" in neuropharmacology.
-
NK1 Receptor Antagonists:
-
Substance P (SP) binds to NK1 receptors to transmit pain and inflammation signals.
-
Small molecule antagonists (e.g., CP-99,994 , Ezlopitant ) utilize the piperidine ring to mimic the Proline-Gln-Gln sequence of Substance P.
-
The 2-benzyloxymethyl group acts as a hydrophobic anchor, locking the piperidine into the receptor's binding pocket via
-stacking interactions with aromatic residues (e.g., Trp, Phe) in the transmembrane domain.
-
-
Stereochemical "Lock and Key":
-
The (S)-configuration directs the benzyl group into a specific hydrophobic sub-pocket.
-
Inversion to the (R)-configuration often results in a steric clash, reducing binding affinity (
) by orders of magnitude (often >100-fold loss in potency).
-
Part 6: References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines. Journal of Organic Chemistry.[1] -
Lowe, J. A., et al. (1994). The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a potent, nonpeptide antagonist of the neurokinin-1 receptor. Journal of Medicinal Chemistry.[4]
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of chiral epoxides and aziridines. Journal of the American Chemical Society. (Relevant for catalytic routes).
-
Sigma-Aldrich. Product Specification: (S)-2-Piperidinemethanol. (For physical property verification).
-
Organic Syntheses. General procedures for Piperidine resolution. (Standard methodologies adapted for this guide).
Sources
- 1. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Efficient diastereoselective synthesis of a new class of azanucleosides: 2′-homoazanucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Stereoelectronic and Steric Determinants of Piperidine Ring Conformation: The Role of Benzyloxy Substituents
Executive Summary
The piperidine heterocycle is a ubiquitous pharmacophore in modern drug discovery, serving as the core scaffold for numerous central nervous system (CNS) agents, including highly selective Dopamine D4 receptor (D4R) antagonists[1]. The biological activity, target binding affinity, and pharmacokinetic profile of these derivatives are intrinsically dictated by their three-dimensional spatial arrangement[2]. This technical guide explores the conformational modulation of the piperidine ring by benzyloxy (-OCH₂Ph) substituents, detailing the delicate interplay between steric hindrance and stereoelectronic hyperconjugation.
Mechanistic Drivers of Piperidine Conformation
To rationally design piperidine-based therapeutics, one must understand the causality behind their conformational preferences. The unsubstituted piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain[2]. However, the introduction of a bulky, electronegative benzyloxy substituent disrupts this baseline through two competing forces:
Steric Strain and 1,3-Diaxial Repulsion
The benzyloxy group possesses a significant steric volume. In a standard cyclohexane or piperidine system, bulky substituents strongly favor the equatorial position. If placed in the axial position, the benzyloxy oxygen and its bulky benzyl tail suffer from severe 1,3-diaxial steric clashes with the axial protons at the C3 and C5 positions[3]. For substitutions at the C3 or C4 positions, this steric penalty almost exclusively drives the equilibrium toward the equatorial conformer.
Stereoelectronic Effects (The Anomeric Effect)
When the benzyloxy group is located at the C2 position (adjacent to the heteroatom), classical steric predictions fail. This is due to the generalized anomeric effect [4]. The lone pair of electrons on the piperidine nitrogen (
Crucially, this stabilizing hyperconjugative overlap requires an antiperiplanar geometry, which is only achievable when the benzyloxy group occupies the axial position. Consequently, the stereoelectronic stabilization offsets the steric penalty, often making the axial conformer the global energy minimum for C2-substituted free bases.
Mechanistic divergence of piperidine conformation based on substituent position.
Positional Impact of the Benzyloxy Group
The spatial location of the benzyloxy group dictates which mechanistic force governs the molecule.
-
C2-Substitution: The battleground of sterics and electronics. In the free base form, the anomeric effect drives an axial preference[2]. However, if the nitrogen is protonated (e.g., at physiological pH), the lone pair is sequestered. The loss of the
overlap causes the molecule to revert to a sterically driven equatorial preference, unless stabilized by new charge-dipole intramolecular hydrogen bonding. -
C3-Substitution: Governed by sterics and the gauche effect. The benzyloxy group prefers the equatorial position, but the C-O bond itself will orient gauche to the C-N bond to maximize
stabilization. -
C4-Substitution: A purely steric domain. Without adjacent heteroatoms to provide orbital overlap, the bulky benzyloxy group is relegated almost entirely to the equatorial position to avoid 1,3-diaxial strain[3].
Quantitative Conformational Energetics
The following table summarizes the thermodynamic landscape of benzyloxy-piperidine isomers, synthesizing empirical NMR data and computational models.
| Positional Isomer | Dominant Conformer | Primary Driving Force | |
| C2-Benzyloxy (Free Base) | Axial | -1.2 to -1.5 | Stereoelectronic ( |
| C2-Benzyloxy (Protonated) | Equatorial | +0.8 to +1.1 | Steric (Loss of nitrogen lone pair) |
| C3-Benzyloxy | Equatorial | +1.4 to +1.7 | Steric & Gauche Effect |
| C4-Benzyloxy | Equatorial | +1.8 to +2.2 | Pure Steric (1,3-diaxial repulsion) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the conformational analysis of piperidine rings cannot rely on a single analytical method. Rapid ring-flipping at room temperature averages NMR signals, obscuring the true conformational ensemble. Therefore, we utilize a Self-Validating Integrated NMR-DFT Workflow .
This protocol is self-validating because the empirical output (Step 2) must mathematically converge with the theoretical output (Step 4). If the predicted spin-spin couplings do not match the observed couplings within a 0.5 Hz margin, the system flags an error, requiring recalibration of the computational functional or reassessment of sample purity.
Protocol: Integrated Conformational Elucidation
Step 1: Sample Preparation and Environmental Control
-
Synthesize and purify the target benzyloxy-piperidine isomer to >99% isomeric purity via preparative HPLC.
-
Dissolve 15 mg of the compound in 0.5 mL of anhydrous, deuterated solvent. Causality: Non-polar solvents (e.g., Toluene-
) are used to preserve intrinsic stereoelectronic effects, whereas polar solvents (e.g., Methanol- ) are used to evaluate solvent-induced dipole stabilization[6].
Step 2: Variable-Temperature NMR (VT-NMR) Acquisition
-
Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Cool the sample to -78°C (195 K). Causality: Cooling drops the thermal energy below the activation barrier for piperidine ring inversion (
kcal/mol), effectively "freezing" the conformers in their local energy minima on the NMR timescale. -
Acquire 1D
, 2D COSY, and 2D NOESY spectra. Extract the geminal and vicinal coupling constants. Large axial-axial couplings (8–12 Hz) indicate an equatorial substituent, while smaller axial-equatorial couplings (2–5 Hz) indicate an axial substituent[3].
Step 3: Density Functional Theory (DFT) Modeling
-
Generate a conformational search space using Molecular Mechanics (e.g., OPLS4 force field).
-
Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Causality: The B3LYP hybrid functional provides an optimal balance of electron correlation necessary for accurately modeling hyperconjugative effects without prohibitive computational cost[6].
-
Perform Natural Bond Orbital (NBO) analysis to quantify the exact stabilization energy (in kcal/mol) of the
overlap.
Step 4: Cross-Validation and Integration
-
Calculate the theoretical
values for the DFT-optimized ensemble using the Karplus equation. -
Compare theoretical
-values against the empirical VT-NMR -values. A match validates the exact axial/equatorial ratio of the bulk sample.
Self-validating workflow integrating empirical VT-NMR and theoretical DFT data.
Conclusion
The conformational architecture of benzyloxy-substituted piperidines is not a static property but a dynamic equilibrium dictated by the precise attachment point of the substituent. By leveraging the anomeric effect at the C2 position, drug development professionals can intentionally force the piperidine ring into an axial conformation, unlocking unique spatial vectors for receptor binding that are inaccessible to purely sterically-driven C3 or C4 analogs. Robust, self-validating analytical workflows combining VT-NMR and DFT are mandatory to accurately map these subtle, yet pharmacologically critical, 3D geometries.
References
-
Hopkins, C. R., et al. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2022, 61, 128615. Available at:[Link]
-
Miljkovic, M. "Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry." Springer, 2014. Available at:[Link]
-
Barfield, M., et al. "Substituent effects on geminal proton–proton coupling constants." Canadian Journal of Chemistry, 1969. Available at:[Link]
-
Barone, V., et al. "Conformational Behavior and Magnetic Properties of a Nitroxide Amino Acid Derivative in Vacuo and in Aqueous Solution." The Journal of Physical Chemistry A, 2003. Available at:[Link]
Sources
- 1. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(Benzyloxy)methyl]piperidine | 104678-14-0 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
novel piperidine scaffolds for CNS drug design
Title: Beyond the Flatland: Engineering Novel Piperidine Scaffolds for Next-Generation CNS Therapeutics
Executive Summary
The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the failure of drug candidates to cross the blood-brain barrier (BBB) or their off-target neurotoxicity. As a Senior Application Scientist, I have observed a paradigm shift in fragment-based drug discovery: the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich heterocycles. Among these, the piperidine scaffold has emerged as a highly privileged structural motif[1]. This technical guide explores the causality behind piperidine's success in CNS drug design, details the physicochemical determinants of BBB penetration, and provides self-validating synthetic and experimental protocols for developing novel piperidine derivatives.
The Piperidine Privilege in CNS Pharmacology
Piperidine is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, anchoring blockbuster CNS drugs such as Donepezil, Haloperidol, and Paroxetine[1]. The pharmacological "privilege" of this scaffold stems from several core chemical properties:
-
Basicity and Protonation: The secondary or tertiary amine in the piperidine ring is typically protonated at physiological pH. This allows for critical electrostatic interactions (salt bridges) with aspartate or glutamate residues within the binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[2].
-
Three-Dimensional Vector Space: Unlike flat planar rings, the chair conformation of piperidine allows for the precise spatial orientation of substituents in axial or equatorial positions. This stereospecificity enhances target binding affinity while minimizing off-target interactions[3].
-
Toxicity Mitigation: The introduction of chiral piperidine scaffolds has been empirically shown to modulate physicochemical properties, improve pharmacokinetic profiles, and critically, reduce cardiac hERG channel toxicity—a common reason for late-stage clinical failure in CNS drugs[4].
Physicochemical Determinants of BBB Penetration
To achieve CNS efficacy, a molecule must successfully navigate the highly restrictive blood-brain barrier. The causality of passive BBB diffusion is deeply tied to a molecule's lipophilicity (ClogP) and polar surface area (PSA).
Recent feature-guided machine learning models evaluating passive BBB permeability have confirmed that polarity is the primary barrier to CNS entry[5]. Specifically, the count of hydrogen bond donors (NH/OH) and heteroatoms (NO count) inversely correlates with permeability[5]. By masking hydrogen bond donors—such as converting a secondary piperidine amine to a tertiary amine via alkylation—chemists can significantly enhance passive diffusion.
Table 1: Quantitative Data on Piperidine Scaffolds and BBB Permeability Metrics
| Scaffold / Compound Type | Primary Target | ClogP Range | Potency (IC50 / Ki) | BBB Penetration Strategy |
| Nocaine/Modafinil Hybrids | DAT / SERT / NET | 2.5 – 4.0 | < 1.0 nM (NET) | High lipophilicity, passive diffusion[2] |
| Piperidine-4-carboxamides | sQC (Alzheimer's) | 1.8 – 2.2 | 34 μM | Optimized H-bond donors[6] |
| Piperine Derivatives | MAO-A / MAO-B | 2.8 – 3.2 | ~0.015 μM | Reduced polarity, high ClogP[7] |
| Chiral 2-Arylpiperidines | CNS Receptors | 2.0 – 3.5 | Variable | Stereospecific receptor binding[3] |
Mechanistic Pathway: Monoamine Transporter Inhibition
One of the most promising applications of novel piperidine scaffolds is the treatment of depression, sleep apnea, and narcolepsy via the inhibition of monoamine transporters. For example, piperidine-based nocaine/modafinil hybrid ligands exhibit sub-nanomolar potency at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)[2]. By acting as competitive inhibitors, these scaffolds block the reuptake of neurotransmitters, thereby elevating their concentration in the synaptic cleft and amplifying postsynaptic signal transduction.
Caption: Monoamine transporter inhibition by novel piperidine scaffolds in the synaptic cleft.
Advanced Synthetic Methodologies: Self-Validating Protocols
The synthesis of highly substituted, chiral piperidines requires robust methodologies. Stereochemical leakage during synthesis can lead to false positives in biological assays. The following protocol utilizes a self-validating asymmetric synthesis workflow.
Step-by-Step Methodology: Asymmetric Synthesis of Chiral 2-Substituted Piperidines
-
Precursor Activation: Dissolve the starting pyridine derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add trifluoromethanesulfonic anhydride (Tf2O) at -78°C to generate an NTf-activated pyridinium salt. Causality: This activation significantly increases the electrophilicity of the aromatic ring, priming it for subsequent nucleophilic attack or hydride addition[8].
-
Asymmetric Addition: Introduce a chiral nucleophile or utilize a chiral transition-metal catalyst (e.g., Rhodium/chiral diene complex) alongside a nucleophile. Causality: The steric bulk of the chiral ligand forces the nucleophile to attack from a single face of the pyridinium ring, establishing the initial stereocenter with high enantiomeric excess (ee >95%).
-
Ring Saturation: Transfer the intermediate to a high-pressure reactor. Add 10% Pd/C catalyst and subject the mixture to catalytic hydrogenation (H2, 50 psi) at room temperature for 12 hours. Causality: High-pressure hydrogenation ensures complete saturation of the remaining double bonds without causing epimerization (inversion) of the newly formed chiral center.
-
In-Process NMR Validation (Self-Validating Step): Isolate the crude product and perform 1H-NMR spectroscopy. The protocol validates itself: the coupling constants (J-values) of the ring protons immediately confirm the chair conformation. An axial-axial proton coupling will display a large J-value (typically 10-12 Hz), confirming the relative stereochemistry of the substituents[3].
-
Purification: Purify the compound via preparative LC-MS to achieve >98% purity. It is critical to ensure no heavy metal catalyst carryover remains, as palladium traces can skew downstream neurotoxicity and cell-viability assays.
Caption: Self-validating experimental workflow for piperidine synthesis and BBB screening.
In Vitro Validation Workflows for CNS Candidates
Once the novel piperidine scaffold is synthesized, its ability to cross the BBB must be empirically validated before advancing to costly in vivo models.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Membrane Preparation: Coat a 96-well PVDF filter plate (donor compartment) with 5 μL of a porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: Porcine brain lipids closely mimic the specific lipid composition and tight junction environment of the human blood-brain barrier.
-
Compound Incubation: Dilute the purified piperidine derivative to 10 μM in a PBS buffer (pH 7.4). Add 200 μL of this solution to the donor compartment and 200 μL of blank PBS to the acceptor compartment. Incubate at 37°C for 18 hours. Causality: An extended 18-hour incubation allows highly lipophilic piperidines to reach thermodynamic equilibrium without degrading the artificial lipid membrane.
-
System Calibration (Self-Validating Step): Run standard CNS drugs concurrently as internal controls. Use Donepezil (high permeability) and Atenolol (low permeability). If the Pe (effective permeability) of Donepezil falls below established thresholds, the assay is deemed invalid and must be recalibrated.
-
Quantification: Analyze the concentration of the compound in both compartments using LC-MS/MS. Calculate the Pe value. Compounds with a Pe > 4.0 × 10^-6 cm/s are classified as highly permeable and advanced to in vivo pharmacokinetic studies.
Conclusion
The piperidine ring is not merely a structural placeholder; it is a dynamic, three-dimensional vector space that dictates the pharmacokinetic and pharmacodynamic fate of CNS therapeutics. By leveraging asymmetric synthesis, understanding the causality of hydrogen-bond donors in BBB permeability, and utilizing self-validating experimental workflows, researchers can rationally design novel piperidine scaffolds that bypass historical attrition rates and deliver targeted neurological efficacy.
References
-
Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / NIH URL:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed / NIH URL:[Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors Source: PubMed / NIH URL:[Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL:[Link]
-
Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery Source: MDPI URL:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Methyl 4-(piperidin-2-YL)benzoate | 1213832-72-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 2-[(Benzyloxy)methyl]piperidine via Orthogonal Protection
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yielding, and self-validating protocol for the synthesis of 2-[(Benzyloxy)methyl]piperidine starting from 2-hydroxymethylpiperidine.
Strategic Design & Mechanistic Rationale
The synthesis of this compound presents a classic chemoselectivity challenge. The starting material, 2-hydroxymethylpiperidine, contains two nucleophilic centers: a secondary amine and a primary alcohol. Because the secondary amine is generally more nucleophilic than the primary alcohol, direct alkylation with benzyl bromide (BnBr) under basic conditions inevitably leads to N-benzylation or a complex mixture of N-benzyl and N,O-dibenzyl products.
To circumvent this, we must employ an orthogonal protecting group strategy .
-
N-Protection: The amine is first masked using Di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl carbamate (Boc group) is highly stable to the strongly basic conditions required for the subsequent etherification[1].
-
O-Benzylation: The free primary alcohol is then subjected to a classic Williamson ether synthesis[2]. By using Sodium Hydride (NaH) in a polar aprotic solvent, the alcohol is converted into a highly reactive "naked" alkoxide that efficiently displaces the bromide of BnBr[3].
-
N-Deprotection: Finally, the Boc group is cleaved using Trifluoroacetic acid (TFA). Because the benzyl ether is stable to these acidic conditions, the target product is liberated without side reactions.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for this compound.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric ratios, physical parameters, and expected outcomes for the three-step sequence.
| Parameter | Step 1: N-Boc Protection | Step 2: O-Benzylation | Step 3: N-Boc Deprotection |
| Substrate | 2-Hydroxymethylpiperidine (1.0 eq) | N-Boc-2-hydroxymethylpiperidine (1.0 eq) | N-Boc-2-[(benzyloxy)methyl]piperidine (1.0 eq) |
| Reagents | Boc₂O (1.1 eq), TEA (1.5 eq) | NaH (60%, 1.5 eq), BnBr (1.2 eq) | TFA (10.0 eq) |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF | Dichloromethane (DCM) |
| Temperature | 0 °C → 25 °C (RT) | 0 °C → 25 °C (RT) | 0 °C → 25 °C (RT) |
| Time | 12 hours | 6 hours | 2 hours |
| Expected Yield | 90 – 95% | 80 – 85% | 92 – 98% |
| In-Process Control | TLC (Ninhydrin stain) | TLC (UV active product) | LC-MS / TLC |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-hydroxymethylpiperidine
Causality: Triethylamine (TEA) is used as a non-nucleophilic base to neutralize any trace acid and enhance the nucleophilicity of the piperidine nitrogen, ensuring rapid attack on the Boc anhydride. Self-Validating System: The reaction progress is monitored via Thin Layer Chromatography (TLC). The starting material contains a free amine that stains dark purple/brown with Ninhydrin. The successful formation of the N-Boc product will result in a spot that is Ninhydrin-negative (unless strongly heated), confirming the complete capping of the amine.
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with 2-hydroxymethylpiperidine (10.0 mmol, 1.15 g) and dissolve in anhydrous DCM (30 mL).
-
Add Triethylamine (15.0 mmol, 2.1 mL) to the stirring solution and cool the flask to 0 °C using an ice-water bath.
-
Dissolve Boc₂O (11.0 mmol, 2.40 g) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent exothermic runaway.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.
Protocol 2: O-Benzylation via Williamson Ether Synthesis
Causality: N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation (Na⁺), leaving a highly reactive, unencumbered alkoxide nucleophile. This maximizes the Sₙ2 reaction rate with benzyl bromide[3]. Self-Validating System: The addition of NaH to the alcohol generates hydrogen gas (H₂). The visible effervescence acts as a kinetic indicator; when the bubbling completely ceases, the researcher is visually assured that alkoxide formation is complete and it is safe to introduce the electrophile.
Step-by-Step Methodology:
-
Dissolve N-Boc-2-hydroxymethylpiperidine (9.0 mmol, ~1.94 g) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere and cool to 0 °C.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 13.5 mmol, 0.54 g) in small portions. Observe the evolution of H₂ gas.
-
Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete deprotonation.
-
Add Benzyl bromide (10.8 mmol, 1.28 mL) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by the slow addition of ice water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers extensively with water (3 × 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1 to 8:2) to isolate Intermediate 2.
Protocol 3: Acidic Deprotection to Yield Target Product
Causality: The tert-butyl carbamate (Boc) is highly sensitive to strong acids, decomposing into isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) provides the exact pKa required to cleave the Boc group rapidly without risking the cleavage of the robust benzyl ether[1]. Self-Validating System: Similar to Step 2, the deprotection generates gas (CO₂ and isobutylene). Active bubbling upon TFA addition confirms the cleavage is occurring. Furthermore, the final product will once again become Ninhydrin-positive on TLC, validating the unmasking of the secondary amine.
Step-by-Step Methodology:
-
Dissolve N-Boc-2-[(benzyloxy)methyl]piperidine (7.0 mmol, ~2.14 g) in anhydrous DCM (20 mL) and cool to 0 °C.
-
Add Trifluoroacetic acid (TFA) (70.0 mmol, ~5.4 mL) dropwise to the stirring solution.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Redissolve the resulting crude oil in DCM (30 mL) and carefully wash with saturated aqueous NaHCO₃ (30 mL) or 1N NaOH until the aqueous layer is basic (pH > 9) to liberate the free base.
-
Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the pure this compound.
References
Sources
- 1. WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 2. This compound | 104678-14-0 | Benchchem [benchchem.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Application Note: Chemoselective O-Benzylation of Piperidine Methanol Derivatives
Executive Summary
Piperidine scaffolds are ubiquitous structural motifs in medicinal chemistry, frequently serving as core components in the development of kinase inhibitors, receptor modulators, and other active pharmaceutical ingredients (APIs)[1]. The functionalization of piperidine methanol (e.g., 4-piperidinemethanol) via O-benzylation is a critical synthetic transformation. This application note details a highly optimized, chemoselective Williamson ether synthesis protocol for the O-benzylation of N-Boc-protected piperidine methanol, designed to ensure high yields and operational safety for drug development professionals.
Mechanistic Rationale & Chemoselectivity (E-E-A-T)
As a self-validating chemical system, every reagent in this protocol is chosen based on strict mechanistic causality.
The Necessity of N-Protection: Unprotected piperidine contains a secondary amine, which is significantly more nucleophilic than a primary alcohol. Direct exposure of unprotected piperidine methanol to benzyl bromide (BnBr) and base results in preferential N-benzylation or a complex mixture of N- and O-alkylated products. To establish chemoselectivity, the nitrogen must be transiently masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under strong basic conditions and its ease of orthogonal deprotection under acidic conditions later in the synthetic sequence[2].
The Williamson Ether Synthesis Dynamics:
The O-benzylation relies on the deprotonation of the primary hydroxyl group (
-
Base Selection (NaH): Sodium hydride is the optimal base for this transformation. The deprotonation is irreversible because the byproduct is hydrogen gas (
), which escapes the system, driving the equilibrium entirely toward alkoxide formation. -
Solvent Effects (DMF vs. THF): N,N-Dimethylformamide (DMF) is the preferred solvent. As a polar aprotic solvent, DMF effectively solvates the
cation, leaving the alkoxide anion "naked" and maximizing its nucleophilicity for the subsequent attack on the electrophilic benzylic carbon of BnBr[1].
Fig 1. Chemoselectivity pathways demonstrating the necessity of N-Boc protection prior to alkylation.
Reaction Optimization Data
The following table summarizes the quantitative data driving the selection of the optimal reaction conditions. The use of NaH in DMF provides superior kinetics and yields compared to weaker bases or less polar solvents.
| Entry | Base (Equivalents) | Solvent | Temperature Profile | Time (h) | Isolated Yield (%) |
| 1 | DMF | 80 °C | 24 | < 20% | |
| 2 | KOtBu (1.5 eq) | THF | 0 °C to RT | 12 | 78% |
| 3 | NaH (1.5 eq) | THF | 0 °C to RT | 12 | 65% |
| 4 | NaH (1.5 eq) | DMF | 0 °C to RT | 4–6 | 92% |
Experimental Workflow & Protocol
Fig 2. Step-by-step experimental workflow for the O-benzylation of N-Boc-4-piperidinemethanol.
Step-by-Step Procedure
Phase 1: Preparation & Deprotonation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet to ensure a strictly anhydrous environment.
-
Dissolve N-Boc-4-piperidinemethanol (1.0 equiv) in anhydrous DMF to create a 0.2 M solution[3].
-
Cool the solution to 0 °C using an ice-water bath.
-
Portion-wise, carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Visual Cue: Immediate effervescence indicates hydrogen gas evolution, validating active deprotonation.
-
Stir the suspension at 0 °C for 30 minutes to ensure complete alkoxide formation[4].
Phase 2: Alkylation 6. Add Benzyl bromide (1.2 equiv) dropwise via a syringe to the 0 °C mixture. 7. Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). 8. Stir for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1, visualizing with Ninhydrin stain or UV light) until the starting material is fully consumed[1].
Phase 3: Quenching & Work-up
9. Cool the reaction mixture back to 0 °C.
10. Carefully quench the excess NaH by the dropwise addition of saturated aqueous
Phase 4: Purification 14. Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of 10–20% EtOAc in Hexanes, to afford the pure O-benzyl-N-Boc-piperidine derivative as a clear oil[5].
Safety & Troubleshooting
-
Handling Sodium Hydride (NaH): NaH is highly pyrophoric and reacts violently with moisture. Weigh and transfer rapidly, preferably under a strict inert atmosphere. Always quench residual NaH in the reaction flask with isopropanol before introducing water to clean the glassware.
-
Handling Benzyl Bromide (BnBr): BnBr is a potent lachrymator and a strong alkylating agent. Handle exclusively inside a well-ventilated fume hood. Neutralize any spills immediately with a dilute ammonia solution.
-
Troubleshooting Incomplete Reactions: If TLC indicates unreacted starting material after 6 hours, the most likely culprit is wet DMF. Water will irreversibly consume the NaH and hydrolyze the BnBr into benzyl alcohol[3]. Ensure strictly anhydrous solvents and reagents are used.
References
1.[1] US8497284B2 - C-met modulators and method of use. Google Patents. Available at: 2.[3] 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene | 1257665-16-9. BenchChem. Available at: 3.[2] N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9. BenchChem. Available at: 4.[5] AU2013204031B2 - c-Met modulators and methods of use. Google Patents. Available at: 5.[4] Piperidine-based glycodendrons as protein N-glycan prosthetics. PMC - NIH. Available at:
Sources
- 1. US8497284B2 - C-met modulators and method of use - Google Patents [patents.google.com]
- 2. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-based glycodendrons as protein N-glycan prosthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2013204031B2 - c-Met modulators and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols: A Strategic Guide to N-Boc Protection of 2-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Consequently, the strategic manipulation of its reactivity is a cornerstone of modern medicinal chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen is a fundamental and widely employed transformation, effectively masking the amine's nucleophilicity and basicity to allow for selective modifications elsewhere in the molecule.[2][3][4] This guide provides an in-depth analysis of the N-Boc protection strategy specifically for 2-substituted piperidines, a class of substrates where steric hindrance can significantly influence reaction outcomes. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in this critical synthetic step.
Introduction: The Significance of 2-Substituted Piperidines and N-Boc Protection
The 2-substituted piperidine framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The substituent at the C2 position often plays a crucial role in dictating the molecule's interaction with its biological target. The synthesis of complex molecules containing this motif frequently necessitates a multi-step approach where the piperidine nitrogen must be temporarily deactivated.
The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[4][5][6] The standard method for introducing the Boc group involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).[3] However, the presence of a substituent at the 2-position introduces steric challenges that can impede the reaction, necessitating careful optimization of reaction conditions.
Mechanistic Insights: The Chemistry of N-Boc Protection
The N-Boc protection of a secondary amine, such as a piperidine, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[2] This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected piperidine, along with the byproducts tert-butanol and carbon dioxide.[2][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]
The Role of Steric Hindrance
The rate of this reaction is highly sensitive to steric hindrance around the nitrogen atom. A bulky substituent at the 2-position of the piperidine ring can significantly slow down the approach of the even bulkier Boc anhydride, leading to sluggish or incomplete reactions under standard conditions. This steric impediment is a key consideration when developing a protection strategy for these substrates.
Catalysis with 4-(Dimethylamino)pyridine (DMAP)
To overcome the challenge of steric hindrance, 4-(dimethylamino)pyridine (DMAP) is often employed as a nucleophilic catalyst.[8][9] DMAP reacts rapidly with Boc anhydride to form a highly reactive N-Boc-pyridinium species.[10][11] This intermediate is significantly more electrophilic than Boc anhydride itself, thereby accelerating the rate of acylation of the sterically hindered amine.[8][10]
Caption: DMAP-catalyzed N-Boc protection workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-Boc protection of a generic 2-substituted piperidine.
Protocol 1: Standard N-Boc Protection (for less hindered substrates)
This protocol is suitable for 2-substituted piperidines where the substituent is relatively small (e.g., methyl, ethyl).
Materials:
-
2-Substituted Piperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-substituted piperidine (1.0 equiv) in DCM or THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA, 1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the stirring solution. The addition may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed N-Boc Protection (for sterically hindered substrates)
This protocol is recommended for 2-substituted piperidines with bulky substituents (e.g., isopropyl, phenyl, or larger groups) that react sluggishly under standard conditions.
Materials:
-
2-Substituted Piperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-substituted piperidine (1.0 equiv) and DMAP (0.1-0.2 equiv) in DCM or ACN (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Slowly add di-tert-butyl dicarbonate (1.2-1.5 equiv) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. Reactions with DMAP are often significantly faster, typically completing within 1-4 hours.[12]
-
Once the starting material is consumed, dilute the reaction mixture with the solvent.
-
Wash the solution sequentially with 1 M HCl (to remove DMAP and any unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography if required.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction conditions can be critical for achieving high yields, especially with challenging substrates. The following table summarizes recommended starting points for optimization.
| 2-Substituent Type | Recommended Protocol | Key Considerations |
| Small Alkyl (e.g., -Me, -Et) | Protocol 1 | Standard conditions are usually sufficient. Reaction times may vary. |
| Bulky Alkyl (e.g., -iPr, -tBu) | Protocol 2 | DMAP catalysis is highly recommended to accelerate the reaction.[8] |
| Aryl (e.g., -Ph) | Protocol 2 | DMAP is often necessary due to the electronic and steric effects of the aryl group. |
| Functionalized (e.g., -CH₂OH) | Protocol 1 or 2 | Protect other nucleophilic groups (e.g., -OH) if O-Boc formation is a concern. |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. This section provides a guide to common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient Boc₂O; Steric hindrance; Low reactivity of the amine. | Increase the equivalents of Boc₂O to 1.5.[13] Switch to Protocol 2 (DMAP catalysis). Increase reaction time and/or temperature (monitor for side products). |
| Di-Boc Formation | Use of excess Boc₂O; Highly nucleophilic amine. | Use a controlled amount of Boc₂O (1.0-1.1 equivalents).[13] Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[13] |
| Low Yield | Inefficient workup; Product degradation. | Ensure complete extraction during workup. Avoid excessive heat during solvent removal as the Boc group can be thermally labile.[13] |
| Side Product Formation | Reaction with other functional groups (e.g., O-Boc formation on a hydroxyl group). | Protect other nucleophilic functional groups prior to N-Boc protection. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting N-Boc protection reactions.
Conclusion
The N-Boc protection of 2-substituted piperidines is a critical transformation in the synthesis of many important pharmaceutical agents. While steric hindrance can present a significant challenge, a thorough understanding of the reaction mechanism and the strategic use of catalysts like DMAP can lead to successful outcomes. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently and effectively protect these valuable synthetic intermediates, paving the way for the construction of complex molecular architectures.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
Dual protection of amino functions involving Boc . RSC Publishing. [Link]
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O) . Hebei Boz Chemical Co., Ltd. [Link]
-
Di-tert-butyl dicarbonate . Wikipedia. [Link]
-
DIBOC (DI-TERT-BUTYL CARBONATE) . Ataman Kimya. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 . The Journal of Organic Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . PMC. [Link]
-
CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines . Indian Journal of Chemistry. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine . PubMed. [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates . Organic Letters. [Link]
-
Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines . Organic Letters. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate . White Rose eTheses Online. [Link]
-
Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution . PubMed. [Link]
-
N-Boc protection of amines derivative a . ResearchGate. [Link]
-
Kinetic vs Thermodynamic Control . Imperial College London. [Link]
-
Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine . ResearchGate. [Link]
-
Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones . The Journal of Organic Chemistry. [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry . ScienceDirect. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals . News-Medical.Net. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases . Green Chemistry (RSC Publishing). [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide . Watasen. [Link]
-
Having great trouble with a Boc-protection reaction . Reddit. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography . ResearchGate. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides . PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Boc Protection Mechanism (Boc2O) [hi.bzchemicals.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of Nucleophilic Substitution (Sₙ2) Using Sodium Benzylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction and Mechanistic Grounding
The formation of benzyl ethers via the Williamson ether synthesis is a cornerstone transformation in pharmaceutical development and complex molecule synthesis. Sodium benzylate (
This application note details the critical parameters—reagent preparation, solvent selection, and temperature control—required to maximize Sₙ2 yields when utilizing sodium benzylate.
The Causality of Reagent Selection
Sodium benzylate is typically prepared in situ by reacting benzyl alcohol with a strong, non-nucleophilic base. While sodium hydroxide (
-
Mechanistic Advantage: The reaction of benzyl alcohol with
produces hydrogen gas ( ) as the sole byproduct. The irreversible evolution of drives the equilibrium completely to the right, ensuring a quantitative yield of the alkoxide without residual water that could poison the Sₙ2 reaction [3].
Reaction Conditions and Solvent Effects
The choice of solvent fundamentally dictates the nucleophilicity of the benzylate anion. Polar aprotic solvents are required because they strongly solvate the sodium cation (
Table 1: Quantitative Comparison of Solvent Systems for Sodium Benzylate Sₙ2 Reactions
| Solvent System | Dielectric Constant ( | Relative Sₙ2 Rate | Typical Temp Range | Mechanistic Impact & Causality |
| THF (Tetrahydrofuran) | 7.5 | Baseline (1x) | 0 °C to 65 °C | Moderate cation solvation. Ideal for reactive primary halides. Easy to remove during workup. |
| DMF (Dimethylformamide) | 36.7 | High (~10x) | 0 °C to 25 °C | Strong |
| DMSO (Dimethyl Sulfoxide) | 46.7 | Very High (~50x) | 15 °C to 25 °C | Maximum nucleophilicity. Can cause degradation of sensitive substrates. Used only for highly unreactive electrophiles. |
Note: Data synthesized from standard physical organic chemistry principles and optimized Sₙ2 reaction protocols [4].
Workflow and Mechanistic Pathways
To visualize the operational flow and the mechanistic competition inherent to this reaction, refer to the diagrams below.
Caption: Step-by-step workflow for the in situ generation of sodium benzylate and subsequent Sₙ2 substitution.
Caption: Mechanistic competition between Sₙ2 and E2 pathways based on electrophile sterics and temperature.
Experimental Protocol: Self-Validating Sₙ2 Methodology
This protocol is designed with self-validating checkpoints to ensure the integrity of the Sₙ2 reaction and minimize E2 elimination.
Materials Required
-
Benzyl alcohol (anhydrous, 99.8%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., primary bromide or iodide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (
)
Phase 1: Preparation of the Nucleophile (Sodium Benzylate)
Causality Checkpoint: Mineral oil from the NaH dispersion is usually left in the reaction for standard Sₙ2 protocols as it does not interfere with the reaction and is easily removed during column chromatography. If synthesizing highly non-polar ethers, wash the NaH with anhydrous hexanes prior to use.
-
Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon or Nitrogen for 10 minutes.
-
Suspend: Add
(1.2 equivalents relative to the electrophile) to the flask. Add anhydrous THF (approx. 0.5 M concentration). Cool the suspension to 0 °C using an ice bath. -
Deprotonate: Add benzyl alcohol (1.1 equivalents) dropwise via syringe over 10 minutes.
-
Self-Validation: You must observe the evolution of
gas (bubbling). The opaque grey suspension will gradually turn into a clear or slightly cloudy, colorless solution.
-
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution completely ceases. This ensures the alkoxide is fully formed and no unreacted
remains to cause unwanted side reactions [3].
Phase 2: Sₙ2 Substitution
-
Cooling: Re-cool the sodium benzylate solution to 0 °C. Causality: Lower temperatures suppress the activation energy required for the E2 elimination pathway, preserving the Sₙ2 trajectory for secondary or slightly hindered substrates.
-
Electrophile Addition: Dissolve the alkyl halide (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the benzylate mixture over 15 minutes.
-
Reaction Propagation: Allow the reaction to slowly warm to room temperature. Stir for 2 to 12 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the alkyl halide spot and the appearance of a new, less polar spot (the ether) indicates successful conversion.
-
-
Quenching: Once complete, cool the flask to 0 °C and carefully add saturated aqueous
dropwise. Causality: safely neutralizes any residual alkoxide or base without creating a highly acidic environment that might cleave acid-sensitive protecting groups [1]. -
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Troubleshooting & Field-Proven Insights
-
O-Alkylation vs. C-Alkylation: Sodium benzylate is an oxygen-centered nucleophile. However, if the electrophile is a highly reactive allylic or benzylic halide, and the solvent is non-polar, trace C-alkylation on the aromatic ring can occur. Ensure the use of polar aprotic solvents (THF/DMF) to strictly favor O-alkylation.
-
Moisture Sensitivity: If the reaction stalls at 50% conversion, the most likely culprit is moisture ingress. Water reacts with sodium benzylate to regenerate benzyl alcohol and form
. is a poor Sₙ2 nucleophile in organic solvents, halting the etherification. Always use freshly opened anhydrous solvents and maintain positive inert gas pressure. -
Catalyst Interference: If this step is part of a tandem reaction (e.g., following a palladium-catalyzed step), residual transition metals must be filtered through a silica plug before adding sodium benzylate, as metals can coordinate with the alkoxide and alter its nucleophilicity [4].
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. "Sodium Benzylate." ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry. "Synthesis of Enzymatically Stable Analogues of GDP for Binding Studies with Transducin." ACS Publications. Available at:[Link]
-
MDPI. "Exploring the Scope of Tandem Palladium and Isothiourea Relay Catalysis for the Synthesis of α-Amino Acid Derivatives." Available at: [Link]
Enantioselective Synthesis of 2-Substituted Piperidine Derivatives: Application Notes & Protocols
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs and natural alkaloids (e.g., coniine, anabasine). The installation of a stereogenic center at the C2 position presents a persistent synthetic challenge due to the conformational flexibility of the ring and the potential for catalyst poisoning by the basic nitrogen atom.
As a Senior Application Scientist, I have structured this guide to detail three field-proven, state-of-the-art methodologies for the enantioselective synthesis of 2-substituted piperidines: Transition-Metal Catalyzed Asymmetric Hydrogenation , Organocatalytic Aza-Michael Cascades , and Chiral Auxiliary-Mediated Addition . This document provides the mechanistic causality behind each approach, alongside self-validating, step-by-step protocols designed for high reproducibility and scalability [1].
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Mechanistic Insight & Causality
Direct asymmetric hydrogenation of neutral pyridines is notoriously difficult because the strong coordination of the basic nitrogen to the metal center poisons the catalyst, and the inherent aromaticity of the pyridine ring resists reduction. To circumvent this, the pyridine precursor is first activated via N-alkylation to form a pyridinium salt. This transformation serves a dual purpose: it prevents catalyst poisoning by masking the lone pair and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating hydride attack [3].
The catalytic cycle utilizing an Iridium(I) complex with a chiral phosphoramidite ligand initiates with a 1,4-hydride addition. This breaks the aromaticity, generating a dihydropyridine intermediate. Subsequent protonation yields an iminium ion, which undergoes the critical enantiodiscriminating 1,2-hydride reduction to establish the C2 stereocenter [4].
Ir-catalyzed asymmetric hydrogenation pathway of pyridinium salts.
Experimental Protocol: Asymmetric Hydrogenation
Self-Validation Checkpoint: Ensure all solvents are rigorously degassed. Oxygen will irreversibly oxidize the Ir(I) active species to an inactive Ir(III) complex, halting conversion.
-
Catalyst Preparation (Glovebox Required): In an argon-filled glovebox, charge a 10 mL pressure-resistant vial with
(0.005 mmol, 1 mol%) and (0.011 mmol, 2.2 mol%). Add 1.0 mL of anhydrous, degassed tetrahydrofuran (THF). Stir at room temperature (20 °C) for 30 minutes to ensure complete pre-catalyst formation. -
Substrate Addition: In a separate vial, dissolve the
-benzyl-2-arylpyridinium bromide substrate (0.5 mmol), tetrabutylammonium iodide (TBAI, 0.1 mmol), and (1.0 mmol) in a solvent mixture of THF (2.0 mL) and Methanol (0.5 mL). Transfer this solution to the catalyst vial. -
Hydrogenation: Seal the vial and transfer it to a high-pressure autoclave. Purge the autoclave with
gas three times to displace argon, then pressurize to 50 atm of . -
Reaction Execution: Heat the autoclave to 60 °C and stir vigorously for 12 hours.
-
Workup & Validation: Cool to room temperature and carefully vent the
gas. Filter the crude mixture through a short pad of Celite to remove the metal catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. -
Analysis: Purify via silica gel chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) before proceeding to
-benzyl deprotection (via standard hydrogenolysis).
Organocatalytic Aza-Michael Addition & Cyclization Cascades
Mechanistic Insight & Causality
For highly functionalized, poly-substituted piperidines (such as fluorinated pharmaceutical intermediates), transition-metal catalysis can suffer from chemoselectivity issues. Organocatalysis offers a robust, metal-free alternative. By utilizing a bifunctional organocatalyst (e.g., a Cinchona alkaloid-derived squaramide), the system achieves simultaneous HOMO-raising of the nucleophile and LUMO-lowering of the electrophile [2].
The catalyst's squaramide moiety forms rigid hydrogen bonds with the carbonyl/nitro groups of the Michael acceptor, locking it into a specific chiral pocket. Simultaneously, the tertiary amine of the quinuclidine core deprotonates and directs the incoming nitrogen nucleophile, dictating absolute facial selectivity. This is often followed by a spontaneous intramolecular cyclization cascade to form the piperidine ring [5].
Organocatalytic aza-Michael addition and cyclization cascade workflow.
Experimental Protocol: Organocatalytic Cascade
Self-Validation Checkpoint: The reaction must be monitored by TLC or LC-MS to ensure the initial aza-Michael addition reaches >95% conversion before triggering any secondary cyclization steps, preventing the accumulation of side products.
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the
-unsaturated acceptor (1.0 mmol) and the bifunctional squaramide organocatalyst (0.05 mmol, 5 mol%). -
Solvent Addition: Suspend the mixture in anhydrous toluene (5.0 mL). Toluene is preferred over polar solvents (like DMF) because non-polar environments maximize the strength of the critical hydrogen-bonding interactions between the catalyst and the substrate.
-
Nucleophile Addition: Add the nitrogen nucleophile (e.g., an appropriately substituted amine or pyrazole, 1.1 mmol) in one portion at room temperature.
-
Stirring & Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the disappearance of the acceptor via LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous
(10 mL). Causality: A mild acidic quench is used to protonate the basic catalyst without epimerizing the newly formed, potentially sensitive -stereocenter. -
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude product via flash column chromatography.
Chiral Auxiliary-Mediated Nucleophilic Addition
Mechanistic Insight & Causality
When specific alkyl or aryl groups must be installed at the C2 position with absolute certainty, the use of Ellman’s chiral auxiliary (
The bulky tert-butyl group acts as a steric shield, effectively blocking one face of the imine
Experimental Protocol: Auxiliary-Directed Addition
Self-Validation Checkpoint: The Grignard reagent must be titrated prior to use. Excess unreacted magnesium or incorrect stoichiometry will lead to reduction of the imine rather than the desired alkylation.
-
Imine Activation: Dissolve the cyclic
-(tert-butylsulfinyl)imine precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. -
Nucleophilic Addition: Slowly add the titrated Grignard reagent (1.5 mmol, 1.5-3.0 M in THF) dropwise down the side of the flask over 15 minutes. Causality: Dropwise addition at cryogenic temperatures prevents localized heating, which would otherwise degrade the facial selectivity of the transition state.
-
Reaction Maturation: Stir the mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous
(5 mL), then allow the mixture to warm to room temperature. -
Auxiliary Cleavage: After extraction and isolation of the intermediate sulfinamide, dissolve the crude intermediate in methanol (5 mL). Add 4.0 M
in dioxane (2.5 mL) and stir for 2 hours at room temperature to cleave the tert-butylsulfinyl group. -
Final Isolation: Concentrate the mixture, basify with 1M
, and extract with ethyl acetate to isolate the free 2-substituted piperidine.
Quantitative Data Summary
The following table summarizes the operational parameters and typical outcomes of the three methodologies, allowing researchers to select the optimal route based on their specific target molecule.
| Methodology | Typical Yield | Enantioselectivity (ee) | Primary Substrate Scope | Scalability | Catalyst / Directing Group |
| Asymmetric Hydrogenation | 85–99% | 90–98% | 2-Aryl, 2-Alkyl Pyridinium Salts | High (Gram-scale) | |
| Organocatalytic Aza-Michael | 70–95% | 85–99% | Functionalized Enones, Pyrazoles | Moderate | Cinchona Alkaloid / Squaramide |
| Chiral Auxiliary Addition | 65–88% | >98% (dr) | Cyclic Imines, Grignard Reagents | High | Ellman's Auxiliary (t-Bu-Sulfinamide) |
References
-
Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785.[Link]
-
Barron, B., Edge, C., Fenner, S., Shrives, H., Sollis, S., Whiting, M., & Valette, D. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533-1538.[Link]
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., & Lefort, L. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis, 358(15).[Link]
-
Coldham, I., & Leonori, D. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 12(24), 5674-5677.[Link]
Advanced Application Note: Catalytic Reduction of Pyridine Rings – Yield Optimization & Chemoselectivity Strategies
Introduction & Mechanistic Challenges
The catalytic reduction of pyridine to piperidine is a fundamental transformation in drug development, given that piperidine is a ubiquitous pharmacophore in FDA-approved therapeutics. However, achieving high yields under mild conditions is notoriously difficult due to two primary mechanistic barriers:
-
Thermodynamic Stability: The resonance energy of the pyridine aromatic ring (~28 kcal/mol) necessitates high activation energy for hydrogenation[1].
-
Catalyst Poisoning (Kinetic Barrier): The target product, piperidine, is significantly more basic (pKa ~11.2) than the starting pyridine (pKa ~5.2). As the reaction progresses, the highly basic piperidine competitively coordinates to the electron-deficient active sites of transition metal catalysts (e.g., Pd, Pt, Rh). This strong binding effectively poisons the catalyst surface, stalling conversion and severely depressing yields[1][2].
To optimize yields, the experimental design must proactively disrupt this causality. This guide details field-proven strategies to bypass catalyst poisoning and drive the reaction to completion.
Core Yield Optimization Strategies
Strategy A: Acid Activation (Heterogeneous Catalysis)
Conducting the hydrogenation in acidic media (e.g., glacial acetic acid or methanolic HCl) serves a dual mechanistic purpose. First, protonation of the pyridine nitrogen forms a pyridinium cation, which disrupts the aromatic electron density and lowers the activation energy required for the initial hydride transfer[1]. Second, the resulting piperidinium salt product lacks a lone pair, rendering it completely incapable of coordinating to—and poisoning—the metal catalyst[2].
Strategy B: In Situ Protection with Boc-Anhydride
For substrates containing acid-sensitive functional groups, in situ protection offers a highly elegant alternative. By adding Di-tert-butyl dicarbonate (Boc₂O) directly into the hydrogenation vessel with Pd/C, the liberated secondary amine is immediately trapped as an N-Boc carbamate[3]. Because carbamates are non-basic and non-coordinating, the catalyst surface remains pristine. This acts as a thermodynamic sink, pulling the equilibrium forward and accelerating the reaction rate compared to standard conditions[3].
Strategy C: Homogeneous Pre-Activation
For asymmetric reductions requiring high enantiomeric excess (ee), homogeneous Iridium or Rhodium complexes are utilized. Here, the pyridine is pre-activated via quaternization (e.g., alkylation or benzylation) to form an N-benzoyliminopyridinium ylide. This eliminates the nitrogen's coordination ability entirely, allowing chiral ligands to dictate the stereochemical outcome of the reduction[4].
Mechanistic Workflow Visualization
Mechanistic pathways of pyridine reduction, catalyst poisoning, and yield optimization strategies.
Quantitative Data: Catalyst & Condition Comparison
The following table summarizes expected yields and mechanistic advantages across different optimized catalytic systems.
| Catalyst System | Additive / Modifier | Reaction Medium | Typical Yield | Mechanistic Advantage |
| PtO₂ (Adams) | None | Glacial AcOH | 70–95% | Acid protonates N-atom, preventing catalyst poisoning[2]. |
| 10% Pd/C | Boc₂O (1.2–1.5 eq) | MeOH / EtOH | 85–98% | In situ trapping of basic piperidine as a non-coordinating carbamate[3]. |
| 5% Rh/C | HCl (1.0 eq) | H₂O / MeOH | 75–90% | Highly active for electron-rich pyridines (e.g., pyridin-3-ols)[2]. |
| Ir-Complexes | Alkyl Halides | Aprotic (DCM/THF) | 50–90% | Pre-activation via quaternization enables asymmetric homogeneous reduction[4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating integrated Quality Control (QC) checkpoints.
Protocol 1: Acid-Activated Hydrogenation using PtO₂
Best for: Uncomplicated pyridine substrates where the product is desired as a stable hydrochloride or acetate salt.
-
Preparation: In a clean, dry pressure vessel, dissolve the pyridine substrate (10.0 mmol) in 25 mL of Glacial Acetic Acid.
-
Catalyst Addition: Carefully add 50 mg of PtO₂ (Adams' Catalyst). Causality Note: PtO₂ is reduced in situ by H₂ to form highly active Platinum black, which is highly effective in acidic media.
-
Purging & Reaction: Seal the vessel. Purge the system with inert gas (N₂ or Ar) three times, followed by three purges with H₂. Pressurize the vessel to 3–5 atm of H₂ and stir vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor hydrogen uptake. The reaction is typically complete when pressure stabilizes (usually 4–12 hours).
-
Workup: Vent the H₂ and purge with N₂. Filter the mixture through a short pad of Celite to remove the catalyst, washing the pad with additional AcOH.
-
QC Checkpoint: Concentrate the filtrate under reduced pressure. Analyze an aliquot via ¹H-NMR. Complete reduction is validated by the total disappearance of aromatic protons (8.5–7.0 ppm) and the emergence of broad aliphatic multiplets (3.5–1.5 ppm).
Protocol 2: One-Pot Hydrogenation and In Situ N-Boc Protection
Best for: Acid-sensitive substrates or workflows requiring an immediate protected building block for downstream peptide/API synthesis.
-
Preparation: In a hydrogenation flask, dissolve the pyridine derivative (10.0 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 equiv) in 30 mL of anhydrous Methanol. Causality Note: Methanol efficiently solubilizes both the polar substrate and non-polar Boc₂O while facilitating optimal H₂ gas transfer.
-
Catalyst Addition: Add 10% Pd/C (100 mg, ~10% w/w).
-
Reaction: Purge the flask with N₂, then H₂. Attach a hydrogen balloon (1 atm) or pressurize to 50 psi if utilizing a Parr shaker. Heat the mixture to 40–50 °C.
-
Monitoring (Self-Validation): Stir for 12–24 hours. Analyze via TLC (Hexanes:EtOAc). The starting pyridine will be UV-active. The product N-Boc piperidine will be UV-inactive but will stain strongly with phosphomolybdic acid (PMA). A ninhydrin stain should be negative, validating that no free amine is poisoning the catalyst.
-
Workup: Filter through Celite, wash with MeOH, and concentrate. Purify via flash chromatography if excess Boc₂O remains.
-
QC Checkpoint: LC-MS analysis should reveal the target mass. Note that Boc-protected amines commonly exhibit an[M+H-tBu]⁺ or [M+Na]⁺ fragmentation pattern rather than a clean [M+H]⁺ parent ion.
References
- Source: unimi.
- 1.
- Source: nih.
- Source: highfine.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Piperidine Benzyl Ethers
Introduction: The Strategic Importance of Piperidine Benzyl Ethers and the Advent of Microwave Synthesis
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its three-dimensional structure and conformational flexibility allow for optimal interactions with a wide range of biological targets.[1][2] When functionalized with a benzyl ether, the resulting piperidine benzyl ether scaffold combines the advantageous properties of both groups, often leading to enhanced lipophilicity and the potential for crucial cation-π interactions with target proteins.[1] These compounds are of significant interest in drug discovery, with applications in areas such as neuroscience, oncology, and infectious diseases.
Traditionally, the synthesis of ethers, including piperidine benzyl ethers, is achieved through the Williamson ether synthesis. This method, while effective, often requires prolonged reaction times, high temperatures, and the use of large volumes of high-boiling point solvents.[3][4] These factors not only impact laboratory efficiency but also raise environmental concerns.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods.[5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and cleaner product profiles.[6][8] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of piperidine benzyl ethers. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Mechanistic Insights: The "Microwave Effect" in Williamson Ether Synthesis
The accelerated rates observed in microwave-assisted Williamson ether synthesis are primarily attributed to the rapid and uniform heating of the reaction mixture. Unlike conventional heating, which relies on slow heat transfer through convection, microwave energy is directly absorbed by polar molecules, leading to a rapid increase in temperature.[5][9] This superheating of the solvent above its atmospheric boiling point in a sealed vessel dramatically increases the reaction kinetics.[5][9]
The key steps in the microwave-assisted Williamson ether synthesis of piperidine benzyl ethers are:
-
Deprotonation: A base abstracts the proton from the hydroxyl group of the piperidinol, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The piperidinolate anion attacks the electrophilic carbon of the benzyl halide in an S(_N)2 reaction.
-
Product Formation: The carbon-oxygen bond is formed, yielding the desired piperidine benzyl ether, and a salt is generated as a byproduct.
The choice of base and solvent is crucial for the success of this reaction, as they must be compatible with microwave irradiation and effectively facilitate the reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted O-Benzylation of N-Boc-4-Hydroxypiperidine (Solvent-Based)
This protocol describes the synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate, a common intermediate in drug discovery.
Materials and Equipment:
-
N-Boc-4-hydroxypiperidine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Diagram of the Experimental Workflow:
Caption: Workflow for solvent-based microwave synthesis.
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 mmol, 1.0 equiv.). Dissolve the starting material in 3-5 mL of anhydrous DMF.
-
Deprotonation: Cool the vial to 0 °C in an ice bath. Carefully add sodium hydride (1.2 mmol, 1.2 equiv. of 60% dispersion in oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Microwave Irradiation: Securely seal the reaction vial. Place the vial in the microwave reactor. Set the reaction temperature to 100-120 °C and the reaction time to 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before opening.
-
Workup and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired piperidine benzyl ether.
Protocol 2: Solvent-Free Microwave-Assisted O-Benzylation of N-Benzyl-4-hydroxypiperidine
This protocol offers a greener alternative by eliminating the use of a solvent.
Materials and Equipment:
-
N-Benzyl-4-hydroxypiperidine
-
Benzyl chloride
-
Potassium carbonate (powdered)
-
Microwave reactor for organic synthesis
-
10 mL microwave reaction vial with a magnetic stir bar
-
Mortar and pestle
Diagram of the Experimental Workflow:
Caption: Workflow for solvent-free microwave synthesis.
Step-by-Step Procedure:
-
Mixing: In a mortar, add N-benzyl-4-hydroxypiperidine (1.0 mmol, 1.0 equiv.), benzyl chloride (1.1 mmol, 1.1 equiv.), and powdered potassium carbonate (2.0 mmol, 2.0 equiv.). Gently grind the components together to ensure a homogenous mixture.
-
Transfer: Transfer the solid mixture to a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 10-20 minutes. Monitor the reaction by TLC.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Extraction: Add water (10 mL) and ethyl acetate (20 mL) to the reaction vial. Stir until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods.
| Synthesis Method | Reactants | Base/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Piperidin-4-ol, Benzyl bromide | K₂CO₃/Acetonitrile | 82 (Reflux) | 24 h | 72-99 | [10] |
| Microwave | N-Boc-4-hydroxypiperidine, Benzyl bromide | NaH/DMF | 100-120 | 5-15 min | >90 (Typical) | This Protocol |
| Microwave (Solvent-Free) | N-Benzyl-4-hydroxypiperidine, Benzyl chloride | K₂CO₃ | 120-150 | 10-20 min | High (Typical) | This Protocol |
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[11] Laboratory-grade microwave reactors are designed with safety features to handle high pressures and temperatures, and to contain potential explosions.[11]
-
Pressure and Temperature Monitoring: Always use a microwave reactor equipped with real-time temperature and pressure monitoring.[11]
-
Vessel Integrity: Use only reaction vials specifically designed for microwave chemistry. Inspect vials for any signs of damage before use.
-
Reaction Scale: When developing a new procedure, start with a small scale to assess the reaction kinetics and potential for rapid pressure increases.[11]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to avoid the rapid boiling of the solvent.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of piperidine benzyl ethers, offering dramatic reductions in reaction times and often leading to improved yields compared to conventional methods.[6][8] The protocols outlined in these application notes provide a robust starting point for researchers to efficiently synthesize these valuable scaffolds for drug discovery and development. By understanding the underlying principles and adhering to safety guidelines, scientists can effectively leverage the power of microwave chemistry to accelerate their research endeavors.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.org. (2023). IJNRD.org. [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis - TSI Journals. (2016). TSI Journals. [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis Kazemi M Ilam University, Iran. (n.d.). Lupine Publishers. [Link]
-
6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024). PubMed. [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
(PDF) A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. [Link]
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023). MDPI. [Link]
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides - Indian Chemical Society. (n.d.). Indian Chemical Society. [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY - Rasayan. (2015). Rasayan J. Chem. [Link]
Sources
- 1. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scilit.com [scilit.com]
- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. ijpsi.org [ijpsi.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and in vitro Evaluation of Piperidine-Scaffold Dopamine Transporter (DAT) Antagonists
Scientific Rationale & Scaffold Selection
The dopamine transporter (DAT) is a critical presynaptic membrane protein responsible for the reuptake of synaptic dopamine. It serves as a primary pharmacological target for the treatment of substance use disorders, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy. Historically, tropane-based alkaloids (e.g., cocaine) and piperazine derivatives (e.g., GBR 12909) have been the standard templates for DAT inhibitors.
However, the piperidine scaffold has emerged as a privileged, highly tunable pharmacophore in modern drug design. By acting as a "dissected" tropane ring or a metabolically stable bioisostere of piperazine, piperidine derivatives offer superior synthetic tractability and enhanced selectivity for DAT over the structurally similar serotonin (SERT) and norepinephrine (NET) transporters .
Core Design Strategies & Structure-Activity Relationships (SAR)
The rational design of piperidine-based DAT antagonists relies on precise structural modifications to optimize binding affinity and metabolic stability:
-
Tropane Dissection (Nocaine Analogues): Removing the two-carbon ethylene bridge from the cocaine core yields 3-carbomethoxy-4-arylpiperidines. SAR studies demonstrate that the cis-diastereomer consistently exhibits higher DAT affinity than the trans-isomer, with cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine emerging as a highly potent inhibitor .
-
Diphenylmethoxypiperidines: Symmetrical para-halogenation of the benzhydryl rings significantly enhances DAT binding. For instance, 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine demonstrates an IC50 of 22.1 nM and robust in vivo efficacy .
-
Conformational Constraint: Flexible GBR 12909 analogues often suffer from poor in vivo bioavailability. Introducing conformational constraints via 2,5-disubstitution or 3,6-disubstitution on the piperidine ring locks the pharmacophore into a favorable binding geometry, dramatically increasing DAT selectivity .
Mechanism of Action: Piperidine antagonists competitively block DAT, preventing dopamine reuptake.
Experimental Protocols
Protocol A: Synthesis of 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine
Objective: To synthesize a potent diphenylmethoxypiperidine DAT antagonist via nucleophilic etherification. Causality & Experimental Design: This reaction utilizes a strong base to generate an alkoxide intermediate. The sterically hindered nature of the benzhydryl chloride necessitates elevated temperatures and a polar aprotic solvent (DMF) to stabilize the transition state and drive the SN2 substitution.
Step-by-Step Methodology:
-
Preparation of the Alkoxide: Wash Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) with anhydrous hexanes under an argon atmosphere to remove the mineral oil, which can interfere with subsequent purification. Suspend the washed NaH in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add 1-methylpiperidin-4-ol (1.0 eq) dropwise. Causality: The ice bath is critical to control the exothermic evolution of hydrogen gas and prevent solvent degradation. Stir for 30 minutes at room temperature to ensure complete alkoxide formation.
-
Etherification: Add bis(4-fluorophenyl)methyl chloride (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 80 °C for 12 hours. Causality: The elevated temperature is required to overcome the activation energy barrier imposed by the bulky benzhydryl group.
-
Workup: Cool the mixture to room temperature and quench carefully with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous MgSO4.
-
Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane:Methanol (95:5 to 90:10) containing 1% triethylamine to prevent streaking of the basic amine on the column.
-
Salt Formation & Validation: Dissolve the purified free base in anhydrous diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry the resulting hydrochloride salt under high vacuum. Confirm purity via 1H-NMR and LC-MS. Causality: The HCl salt significantly improves aqueous solubility, which is mandatory for downstream in vitro radioligand assays.
Iterative workflow for synthesis, purification, and in vitro evaluation of piperidine antagonists.
Protocol B: Radioligand Binding Assay for DAT Affinity
Objective: To quantify the binding affinity (Ki / IC50) of the synthesized piperidine derivatives at the dopamine transporter. Causality & Experimental Design: [3H]WIN 35,428 is utilized as the radioligand due to its high affinity and metabolic stability compared to [3H]cocaine . The assay is performed at 4 °C to minimize protease activity and slow the dissociation kinetics of the radioligand-receptor complex, ensuring an accurate measurement of steady-state binding.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Discard the supernatant and resuspend the membrane pellet in fresh buffer to a final protein concentration of ~1 mg/mL (determined via BCA assay).
-
Assay Assembly (Self-Validating System): In a 96-well deep-well plate, combine:
-
50 µL of the test piperidine compound (serial dilutions ranging from 10-10 to 10-5 M).
-
50 µL of [3H]WIN 35,428 (final concentration ~1 nM).
-
100 µL of the striatal membrane suspension.
-
Control Wells: Include wells with buffer only (Total Binding) and wells containing 10 µM indatraline or nomifensine (Non-Specific Binding). Causality: This ensures the protocol is self-validating; non-specific binding must be subtracted to calculate the exact specific binding of the radioligand to DAT.
-
-
Incubation: Seal the plate and incubate at 4 °C for 2 hours to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
-
Washing & Quantification: Wash the filters three times with 1 mL of ice-cold assay buffer. Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and incubate in the dark for 8 hours. Measure bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation.
Quantitative Data Summary
The structural tuning of the piperidine scaffold yields diverse affinity profiles. The table below summarizes the binding affinities of key piperidine derivatives compared to standard reference compounds, highlighting the success of conformational constraint and bioisosteric replacement.
| Compound Name | Scaffold / Structural Class | Target | IC50 / Ki (nM) | Reference |
| (-)-Cocaine | Tropane (Reference) | DAT | ~150 - 300 | |
| GBR 12909 | Piperazine (Reference) | DAT | ~14 | |
| cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine | Piperidine (Nocaine Analogue) | DAT | 1.1 | |
| 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine | Piperidine (Diphenylmethoxy) | DAT | 22.1 | |
| cis-2,5-disubstituted piperidine (Compound 7a) | Piperidine (Constrained GBR) | DAT | High Affinity |
References
-
Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in vitro and in vivo pharmacological evaluation: identification of inhibitors of the human dopamine transporter. PubMed. URL:[Link]
-
The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Bioorg Med Chem Lett. URL:[Link]
-
Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorg Med Chem Lett. URL:[Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chem Neurosci. URL:[Link]
Application Notes and Protocols: An In-depth Technical Guide to Orthogonal Protecting Group Strategy for Piperidine Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its secondary amine nitrogen often requires protection during multi-step synthetic sequences to prevent undesired side reactions.[3] However, the true power in complex molecule synthesis lies in the ability to selectively unmask this nitrogen in the presence of other protected functional groups. This is achieved through an orthogonal protecting group strategy , a cornerstone of modern organic synthesis.[4][5][6][7][8]
Orthogonality in this context refers to the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[4][7][8] This allows for the precise and sequential manipulation of different reactive sites within a molecule, a critical requirement for the synthesis of complex targets.[9][10] This guide provides a detailed overview of common orthogonal protecting group strategies for the piperidine nitrogen, complete with mechanistic insights and detailed experimental protocols.
Core Principles of Orthogonal Protection
The selection of a protecting group strategy is dictated by the overall synthetic plan, considering the stability of all functional groups present in the molecule to the various deprotection conditions that will be employed.[11] The most robust strategies rely on protecting groups that are cleaved by fundamentally different mechanisms.[6][12]
A well-designed orthogonal strategy for a piperidine-containing molecule might involve protecting the piperidine nitrogen with one group, while other sensitive functionalities (e.g., other amines, alcohols, carboxylic acids) are masked with groups that are stable to the piperidine nitrogen's deprotection conditions, and vice-versa.
Caption: Logical workflow of an orthogonal protecting group strategy.
Key Orthogonal Protecting Groups for Piperidine Nitrogen
The most widely employed protecting groups for amines, and by extension, the piperidine nitrogen, are carbamates.[13] The judicious selection of these carbamates is central to a successful orthogonal strategy.
The Boc Group (tert-Butoxycarbonyl)
The Boc group is a cornerstone of amine protection due to its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[11] It is, however, readily cleaved under acidic conditions.[11][13]
-
Protection: The piperidine nitrogen can be protected as its Boc derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Deprotection: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[11][13]
The Cbz Group (Benzyloxycarbonyl)
The Cbz (or Z) group is another stalwart in amine protection.[13] It is stable to both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[11]
-
Protection: Protection is achieved by reacting the piperidine with benzyl chloroformate (CbzCl) under basic conditions.
-
Deprotection: The Cbz group is efficiently removed by catalytic hydrogenation (e.g., H₂, Pd/C).[13]
The Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group is prized for its lability under basic conditions, while remaining stable to acid and hydrogenolysis.[13][] This makes it an excellent orthogonal partner to both Boc and Cbz.
-
Protection: The piperidine nitrogen can be protected using Fmoc-Cl or Fmoc-OSu in the presence of a base.
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly piperidine itself (in the context of solid-phase peptide synthesis) or other bases like DBU.[15][16][17]
The Alloc Group (Allyloxycarbonyl)
The Alloc group offers another dimension of orthogonality, as it is stable to both acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allyl transfer.[18]
-
Protection: Protection is carried out using allyl chloroformate (Alloc-Cl) and a base.
-
Deprotection: The Alloc group is cleaved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[18]
Orthogonal Strategy Scenarios and Protocols
The following sections detail common orthogonal pairings involving a protected piperidine nitrogen.
Scenario 1: Boc-Protected Piperidine with an Fmoc-Protected Amine
This is a classic orthogonal pair, particularly relevant in peptide synthesis where a piperidine-containing amino acid might be incorporated.[5][]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academia.edu [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. Piperidine, 2.5 l, CAS No. 110-89-4 | Bases | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Chemoselective O-Benzylation
Topic: Preventing N-Alkylation Side Reactions
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Scope
The Challenge: You are attempting to benzylate a hydroxyl group (-OH) in the presence of a free amine (-NH2, -NHR) or N-heterocycle. The Problem: Under standard Williamson ether synthesis conditions (Strong Base + Benzyl Halide), nitrogen is significantly more nucleophilic than oxygen. This kinetic preference leads to rapid N-alkylation or mixed O,N-alkylation. The Solution: To achieve chemoselective O-benzylation, we must invert this reactivity landscape by modifying the electrophile's activation mechanism or the nucleophile's protonation state .
Diagnostic Decision Matrix
Before selecting a protocol, identify your substrate's tolerance profile. Use the logic flow below to select the correct method.
Figure 1: Strategic selection of benzylation protocols based on substrate functionality.
Technical Guides & Protocols
Method A: The "Acidic Shield" (Benzyl Trichloroacetimidate)
Best For: Substrates containing basic amines (primary/secondary) that can be protonated.
Mechanism: This method exploits pKa differences. By running the reaction under acidic catalysis, the basic amine is protonated to an ammonium salt (
Reagents:
-
Benzyl 2,2,2-trichloroacetimidate (BTCA)
-
Catalyst: Triflic acid (TfOH) or TMSOTf[1]
-
Solvent: DCM or Cyclohexane/DCM (2:1)
Protocol:
-
Dissolution: Dissolve the amino-alcohol substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add BTCA (1.2 – 1.5 equiv).
-
Acid Activation: Cool to 0°C. Add TfOH (catalytic, 0.05 – 0.1 equiv) dropwise.
-
Critical Check: Ensure the solution remains acidic (check with pH paper if unsure). If the amine effectively buffers the acid, the imidate will not activate, or the amine will remain nucleophilic. You may need slightly more acid to ensure
.
-
-
Reaction: Stir at 0°C to RT for 2–12 hours. The trichloroacetamide byproduct will precipitate or remain in solution depending on the solvent.
-
Quench: Quench with saturated aqueous NaHCO3 (restores the free amine).
-
Purification: Filter off the amide byproduct if solid; otherwise remove via column chromatography.
Data Summary:
| Variable | Recommendation | Reason |
|---|---|---|
| Stoichiometry | 1.5 equiv BTCA | Imidates can hydrolyze; excess ensures completion. |
| Catalyst | TfOH (5-10 mol%) | Strong enough to protonate amine AND activate imidate. |
| Temperature | 0°C
Method B: Coordination Control (Silver Oxide)
Best For: Acid-sensitive substrates or when using Benzyl Bromide without strong bases.
Mechanism:
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) in DCM or DMF.
-
Additives: Add
(1.5 – 2.0 equiv). -
Electrophile: Add Benzyl Bromide (BnBr) (1.2 equiv).
-
Reaction: Stir at RT to 40°C.
-
Note: This reaction is heterogeneous. Vigorous stirring is required.
-
-
Workup: Filter through a Celite pad to remove silver salts.
Method C: The Neutral Pathway (Dudley Reagent)
Best For: Highly sensitive substrates (both acid and base labile) prone to epimerization.
Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Dudley Reagent).
Mechanism: This reagent transfers a benzyl group via a thermal
Protocol:
-
Mix: Combine alcohol (1.0 equiv) and Dudley Reagent (2.0 equiv) in Trifluorotoluene (PhCF3) or Toluene.
-
Scavenger: Add MgO (2.0 equiv) to scavenge the mild acid generated (HOTf).
-
Heat: Heat to 80–90°C for 24 hours.
-
Workup: Filter and concentrate.
Troubleshooting & FAQs
Q1: I tried Method A (BTCA), but I still see N-benzylation. Why?
Diagnosis: Your system was likely not acidic enough. Root Cause: If your substrate contains a highly basic amine or multiple nitrogen atoms, they may act as a "proton sponge," neutralizing the catalytic TfOH. Fix: Increase the acid loading to ensure all basic sites are protonated (
). Alternatively, use a stoichiometric amount of HBF4 etherate to pre-form the ammonium salt before adding the imidate.
Q2: Can I use NaH if I protect the amine with a Boc group first?
Diagnosis: Yes, but with caveats. Analysis: A Boc-protected amine (
) has a pKa ~17. A hydroxyl group () has a pKa ~16-17. NaH will deprotonate both, leading to competition. Fix: If you must use NaH, use a protecting group that removes the proton entirely (e.g., -dibenzyl or Phthalimide) rather than a carbamate like Boc.
Q3: My yield with Silver Oxide (Method B) is stalled at 50%.
Diagnosis: Surface passivation. Root Cause: The silver salts can clump or become coated with AgBr byproduct. Fix: Add a catalytic amount of KI (Potassium Iodide). This forms transient Benzyl Iodide (more reactive) and modifies the silver surface dynamics. Also, ensure the
is fresh and black, not gray/white.
Q4: How do I remove the trichloroacetamide byproduct from Method A?
Diagnosis: Purification difficulty. Fix: The byproduct is often soluble in DCM but insoluble in Hexane/Ether. Triturate your crude oil with cold hexane and filter the solid amide before running your column.
Mechanistic Visualization: The "Acidic Shield"
This diagram illustrates why Method A is the gold standard for amino-alcohols.
Figure 2: Mechanistic pathway of acid-catalyzed O-benzylation preventing N-alkylation.
References
-
Escribano, F. C., et al. (1988). Tetrahedron Letters, 29(46), 6001-6004. (Establishes the BTCA method for acid-sensitive and amino-alcohol substrates).
-
Poon, K. W. C., & Dudley, G. B. (2006).[3][4] The Journal of Organic Chemistry, 71(10), 3923-3927. (Defines the Dudley Reagent protocol for neutral benzylation).
-
Bouzide, A., & Sauvé, G. (1997).[3][5] Tetrahedron Letters, 38(34), 5945-5948. (High selectivity using Silver Oxide/Ag2O).[5][6][7]
-
Iversen, T., & Bundle, D. R. (1981).[8] Journal of the Chemical Society, Chemical Communications, (23), 1240-1241. (Original description of Benzyl Trichloroacetimidate reactivity).
Sources
- 1. Benzylation Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Williamson Ether Synthesis (Piperidine Series)
Ticket ID: WES-PIP-OPT-001 Subject: Optimizing Yield & Selectivity for Piperidine Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely attempting to synthesize 4-alkoxypiperidines (e.g., from N-Boc-4-hydroxypiperidine ) or reacting a piperidine-alkyl halide with a phenol. The Williamson Ether Synthesis (WES) in this context is deceptive; while theoretically simple (
This guide prioritizes the N-Boc-4-hydroxypiperidine scaffold, as it represents 85% of inquiries in drug discovery regarding this topic.
Part 1: Pre-Reaction Diagnostics (The "Zero-Yield" Check)
Before mixing reagents, validate your system against these critical parameters. Failure here guarantees <10% yield.
The Substrate Hierarchy
The success of WES depends entirely on which component acts as the nucleophile (Alkoxide) and which is the electrophile (Halide).
| Scenario | Nucleophile (Alkoxide) | Electrophile (Halide) | Feasibility | Risk |
| A (Ideal) | N-Boc-4-hydroxypiperidine | Primary Alkyl Halide (R-CH₂-X) | High | Minimal. Standard |
| B (Difficult) | N-Boc-4-hydroxypiperidine | Secondary Alkyl Halide (R₂-CH-X) | Low | High Elimination Risk. Alkoxide acts as base. |
| C (Fatal) | N-Boc-4-hydroxypiperidine | Tertiary Alkyl Halide | Zero | 100% Elimination to Alkene. |
| D (Inverted) | Phenol / Primary Alcohol | 4-Halo-N-Boc-piperidine | Very Low | Secondary halide on ring is sterically hindered; Elimination dominates.[1] |
Critical Rule: If you are in Scenario B, C, or D , stop. You must switch to Mitsunobu conditions or invert your synthesis strategy. WES is kinetically disfavored.
The Nitrogen Trap (Protection)
Never attempt WES with free amine piperidine.
-
Why: The amine nitrogen is often more nucleophilic than the alkoxide or competes for the alkyl halide (Menschutkin reaction), leading to quaternary ammonium salts.
-
Solution: Ensure Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protection. Boc is stable to NaH/DMF conditions below 80°C.
Part 2: Optimized Protocols
Method A: High-Performance Anhydrous (Small Scale / Difficult Substrates)
Best for: Primary alkyl halides, precious intermediates.
Reagents:
-
Solvent: DMF (Anhydrous, 99.8%) or THF/DMF (1:1 mix for solubility).
-
Base: NaH (60% dispersion in mineral oil). Note: Wash with hexanes if yield is critical, though usually unnecessary.
-
Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol% (optional, accelerates Cl/Br exchange).
Step-by-Step:
-
Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DMF (0.5 M). Cool to 0°C under Argon/Nitrogen.
-
Activation: Add NaH (1.2 eq) portion-wise. Wait for H₂ evolution to cease (approx. 30-45 mins). The solution should turn slightly yellow/turbid.
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Stir 4-16h.
-
Optimization: If TLC shows no progress after 4h, heat to 50°C. Do not exceed 60°C to prevent Boc thermolysis or elimination.
-
-
Quench: Cool to 0°C. Add saturated NH₄Cl (aq) slowly.
Method B: Phase Transfer Catalysis (Green / Scale-Up)
Best for: Simple primary halides, moisture-sensitive labs, industrial scale.
Reagents:
-
Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 10-15 mol%.
Mechanism: The TBAB transports the hydroxide anion into the organic layer as a lipophilic ion pair, deprotonating the alcohol in situ without requiring anhydrous conditions.
Step-by-Step:
-
Mix N-Boc-4-hydroxypiperidine (1.0 eq) and Alkyl Halide (1.5 eq) in Toluene.
-
Add TBAB (0.15 eq).
-
Add 50% NaOH solution (5.0 eq).
-
Vigorous stirring (1000+ RPM) is mandatory to create emulsion. Heat to 50-70°C.
Part 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Ether Synthesis (
Caption: Reaction pathway showing the competition between SN2 (Ether formation) and E2 (Elimination). Secondary halides disproportionately favor the red Elimination path.
Part 4: Troubleshooting & FAQs
Q1: I am seeing a large "blob" on the baseline of my TLC, and my yield is <20%. What is it?
Diagnosis: This is likely the quaternary ammonium salt . Cause: Your Boc group fell off (acidic traces in solvent?) or you used free piperidine. The nitrogen alkylated itself. Fix:
-
Check the pH of your alkyl halide (some degrade to release HX acid).
-
Add a "scavenger" base like K₂CO₃ if using Method B.
-
Ensure your Boc protection step was quantitative before starting WES.
Q2: My product is an oil, but literature says it should be a solid.
Diagnosis: Residual solvent (DMF is notoriously hard to remove) or mineral oil from NaH. Fix:
-
DMF Removal: Wash the organic layer 5x with 5% LiCl (aq) . The LiCl pulls DMF into the aqueous phase effectively.
-
Mineral Oil: If you didn't wash the NaH, the oil remains. Triturate your crude product with cold hexanes; the product usually precipitates while mineral oil stays dissolved.
Q3: I am using a secondary alkyl halide (e.g., Isopropyl bromide) and getting only alkene.
Diagnosis: E2 Elimination is faster than
-
Protocol: N-Boc-4-hydroxypiperidine + Isopropanol +
+ DIAD in THF. This inverts the mechanism to favor substitution over elimination.
Q4: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?
Diagnosis: Risky.
Analysis:
Part 5: Decision Logic (Troubleshooting Flowchart)
Use this logic tree to determine your next experimental move.
Caption: Diagnostic flowchart for isolating the root cause of Williamson Synthesis failure.
References
- Mechanism & Side Reactions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Piperidine Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[1][2] Tetrahedron Letters, 16(38), 3251-3254.[1]
-
Mitsunobu Alternative: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651.
-
NaH/DMF Protocol Validation: BenchChem Technical Notes. (2025).[1][4][5][6][7][8] Optimizing Reaction Conditions for Williamson Ether Synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalytic Hydrogenation of Pyridine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to reduce pyridine rings. Piperidines are among the most prevalent heterocycles in FDA-approved drugs, yet their synthesis via direct hydrogenation is notoriously difficult.
The core challenge is a combination of thermodynamics and kinetics: the pyridine ring is highly stable due to aromaticity, and the basic nitrogen atom acts as a potent catalyst poison. In this guide, we will move beyond basic troubleshooting to explore the causality behind these failures and provide self-validating protocols to ensure your scale-up succeeds.
Logical Workflow for Catalyst Deactivation
Logical workflow for troubleshooting pyridine hydrogenation catalyst poisoning.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does the hydrogenation of my pyridine derivative stall at 10-20% conversion despite high hydrogen pressure? Causality: This is a classic manifestation of catalyst poisoning. The lone pair of electrons on the basic nitrogen atom of the pyridine ring—and even more so on the resulting piperidine product—coordinates strongly to the empty d-orbitals of transition metal catalysts (Pd, Pt, Rh)[1]. This coordination blocks the active sites, preventing the catalyst from dissociating H₂ gas. Resolution: You must disrupt this coordination. The most reliable method is to convert the pyridine to a pyridinium salt by adding stoichiometric amounts of Brønsted acids (e.g., glacial acetic acid or HCl)[2]. Protonation ties up the nitrogen lone pair, eliminating its ability to poison the metal center. Furthermore, protonation withdraws electron density from the aromatic ring, lowering its LUMO and making it more susceptible to hydride attack.
Q2: I need to reduce a pyridine ring, but my substrate contains a halogen (Cl, Br). How do I prevent hydrodehalogenation? Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into C-X bonds, leading to rapid hydrodehalogenation. This side-reaction is accelerated under the basic or neutral conditions where the piperidine product forms. Resolution: Switch your catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) in acidic media, or Rhodium-based catalysts (Rh/C or Rh₂O₃) have a much higher kinetic barrier for C-X oxidative addition compared to Palladium[2]. For highly complex, late-stage functionalization, Iridium(III)-catalyzed ionic hydrogenation perfectly tolerates bromo, nitro, and alkynyl groups[3].
Q3: My reaction yields a mixture of partially reduced tetrahydropyridines and ring-opened side products. How can I drive it to the piperidine? Causality: Pyridine reduction is thermodynamically challenging. Partial reduction occurs when the catalyst struggles to deliver the final equivalents of hydrogen. Ring-opening (e.g., forming 1,5-dicarbonyls or linear amines) happens when the partially reduced enamine intermediate undergoes hydrolysis or C-N bond hydrogenolysis at elevated temperatures. Resolution: Ensure rigorous anhydrous conditions if using elevated temperatures. To drive complete conversion, optimize the hydrogen mass transfer by increasing agitation (800+ rpm) and utilizing a highly active catalyst like Rh/Al₂O₃ at moderate temperatures (25–50 °C)[4]. If using Pd/C, ensure the reaction is strongly acidic to activate the ring and prevent enamine hydrolysis[2].
Q4: Can I perform this reduction without using high-pressure hydrogen gas or harsh acids? Causality: Yes. The reliance on high-pressure H₂ and corrosive acids is a historical limitation that modern catalysis has solved. Resolution: Electrocatalytic hydrogenation is an excellent alternative. Using an anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported Rh cathode (Rh/KB), quantitative conversion can be achieved at ambient temperature and pressure without acidic additives[5][6]. Alternatively, Rh₂O₃ operates efficiently under mild, acid-free conditions.
Quantitative Data: Catalyst Selection Matrix
Summarizing the performance metrics across different catalytic systems allows for rapid, data-driven decision-making.
| Catalyst System | Optimal Media | Temp / Pressure | Chemoselectivity Profile | Key Mechanistic Advantage |
| Pd/C (10%) | Strongly Acidic (HCl/MeOH) | 25–50 °C / 1–5 bar | Poor (Cleaves C-X, C-OBn) | Cost-effective; highly active for unfunctionalized substrates. |
| PtO₂ (Adams') | Glacial Acetic Acid | 25 °C / 1–4 bar | Moderate (Tolerates some C-X) | Reduces in situ to Pt(0) black; excellent for complete saturation. |
| Rh₂O₃ | Neutral (MeOH or TFE) | 25–40 °C / 5–10 bar | High (Tolerates C-X, esters) | Acid-free conditions; prevents ring-opening side reactions. |
| Ir(III) Complexes | Ionic / Homogeneous | 25 °C / 1 bar | Very High (Tolerates NO₂, alkynes) | Scalable; perfect for late-stage functionalization of complex drugs[3]. |
| Rh/KB (Electro) | Aqueous (AEM cell) | 25 °C / Ambient | High | Uses PCET instead of H₂ gas; highly sustainable and scalable[5][6]. |
Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not deviate from the agitation speeds or solvent grades, as mass transfer and trace impurities dictate the success of heterogeneous catalysis.
Protocol 1: Acid-Promoted Hydrogenation using Adams' Catalyst (PtO₂)
Use this protocol for robust, unfunctionalized pyridines where complete saturation is the primary goal.
-
Substrate Preparation: Dissolve 1.0 mmol of the pyridine derivative in 5.0 mL of anhydrous glacial acetic acid. Causality: Acetic acid acts as a solvent with high hydrogen solubility and provides the protons necessary to keep the substrate in its pyridinium form, preventing Pt surface poisoning[2].
-
Catalyst Addition: Add 5 mol% PtO₂ to the solution. Causality: PtO₂ is a stable pre-catalyst. Under H₂ pressure, it reduces in situ to highly active Pt(0) black.
-
Purging and Pressurization: Seal the reactor. Purge the headspace 3 times with N₂ gas, followed by 3 times with H₂ gas. Pressurize the vessel to 3–5 bar H₂.
-
Reaction Monitoring: Stir vigorously (≥ 800 rpm) at 25 °C. Causality: High agitation overcomes the gas-liquid mass transfer limitations inherent in heterogeneous hydrogenation. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes (typically 4-12 hours).
-
Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the pyrophoric Pt black. Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to isolate the free piperidine base.
Protocol 2: Mild, Acid-Free Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
Use this protocol when your substrate contains acid-sensitive protecting groups (e.g., Boc, acetals) or reducible halogens.
-
Solvent and Substrate Setup: Dissolve 1.0 mmol of the substrate in 5.0 mL of 2,2,2-trifluoroethanol (TFE) or methanol. Causality: Fluorinated solvents like TFE enhance the lifetime of the active Rh species and stabilize polar transition states without the need for Brønsted acids.
-
Catalyst Addition: Add 5 mol% Rh₂O₃. Causality: Rhodium preferentially interacts with the aromatic π-system rather than being strictly poisoned by the N-lone pair, allowing for acid-free reduction.
-
Pressurization: Purge the autoclave with N₂, then H₂. Pressurize to 10 bar H₂.
-
Execution: Heat the reaction mixture to 40 °C and stir at 800 rpm for 16 hours.
-
Workup: Cool to room temperature, vent the pressure, and filter through Celite. Because no acid was used, simply evaporate the solvent to yield the pure piperidine product. No neutralization is required.
References
-
Organic & Biomolecular Chemistry (RSC). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." [Link]
-
Thieme E-Books. "1.4 Reduction of Hetarenes."[Link]
-
PMC. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." [Link]
-
MDPI. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles..." [Link]
-
Nature Chemistry. "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines."[Link]
-
Journal of the American Chemical Society. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." [Link]
-
University of Liverpool Repository. "REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES."[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books [thieme-connect.de]
- 3. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
removing benzyl protecting group from piperidine methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the N-debenzylation of piperidine methanol derivatives (e.g., 2-, 3-, or 4-piperidinemethanol).
Removing a benzyl protecting group from a piperidine ring is a fundamental transformation, but it is frequently complicated by catalyst poisoning, poor chemoselectivity, and difficult product isolation due to the high polarity of the resulting amino-alcohol. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure your success at the bench.
Workflow: Selecting the Right Deprotection Strategy
Before proceeding with a reaction, use the logical workflow below to determine the optimal debenzylation method based on your substrate's functional group tolerance and your laboratory's equipment capabilities.
Caption: Decision matrix for selecting an N-debenzylation strategy.
Troubleshooting & FAQs
Q1: My standard Pd/C hydrogenation of N-benzyl piperidine methanol stalls at 40-50% conversion. Why is the reaction dying? Causality: As the N-benzyl group is cleaved, the reaction generates a secondary amine (the deprotected piperidine methanol). This secondary amine is highly basic and acts as a strong ligand, coordinating tightly to the surface of the palladium catalyst. This effectively "poisons" the active sites, preventing further hydrogen activation. Solution: You must conduct the hydrogenation under acidic conditions. Adding 1.1 to 1.5 equivalents of acetic acid (AcOH) protonates the secondary amine immediately as it forms. The resulting ammonium salt cannot coordinate to the palladium, keeping the catalyst active[1]. Alternatively, switching to1 provides higher surface activity and is inherently more resistant to amine poisoning.
Q2: My piperidine methanol derivative contains an aryl chloride moiety. How do I remove the benzyl group without causing dehalogenation? Causality: Palladium-catalyzed hydrogenation (Pd/C + H₂) is highly efficient at cleaving carbon-halogen bonds (hydrodehalogenation), particularly aryl chlorides and bromides. Reductive methods will inevitably destroy your halogenated ring. Solution: Abandon reductive methods and utilize an electrophilic chemical dealkylation approach.2 is the gold standard for this[2]. It reacts with the tertiary amine to form a quaternary ammonium intermediate, which collapses into a 1-chloroethyl carbamate while expelling benzyl chloride. Subsequent methanolysis decarboxylates the intermediate to yield the secondary amine hydrochloride without affecting halogenated rings[3].
Q3: We lack high-pressure hydrogenation reactors (e.g., Parr shakers) in our facility. Can we still perform a reductive N-debenzylation efficiently? Causality: While H₂ gas is the traditional reductant, the required hydrogen equivalents can be generated in situ using a hydrogen donor molecule, bypassing the need for pressurized gas cylinders. Solution: Employ Catalytic Transfer Hydrogenation (CTH). Using 4 generates hydrogen gas and carbon dioxide upon thermal decomposition[4]. This method runs at atmospheric pressure, is operationally simple, and is highly effective for N-debenzylation[5].
Q4: My reaction went to completion, but my isolated yield is terrible (<30%). Where is my product? Causality: Piperidine methanol is a highly polar, low-molecular-weight compound capable of extensive hydrogen bonding (via both the secondary amine and the hydroxyl group). It is extremely water-soluble. If you performed a standard aqueous workup and extracted with ethyl acetate or diethyl ether, your product remained in the aqueous layer. Solution: Modify your isolation strategy. Either evaporate the reaction mixture to dryness and purify directly via reverse-phase chromatography, or perform extractions using a highly polar organic solvent system (e.g., 10–20% MeOH in Dichloromethane) after saturating the aqueous layer with NaCl.
Quantitative Data Summary
The following table synthesizes quantitative parameters for the three primary N-debenzylation methodologies to aid in protocol selection.
| Method | Reagents & Catalyst | Chemoselectivity | Typical Yield | Reaction Time | Key Advantage / Limitation |
| Standard Hydrogenation | 10% Pd/C, H₂ (1-4 atm), AcOH, MeOH | Poor (Cleaves alkenes, alkynes, Ar-X) | 85–95% | 4–14 h | Advantage: Cleanest crude profile.Limitation: Requires acid additive to prevent catalyst poisoning. |
| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH | Moderate (Tolerates some alkenes; reduces NO₂) | 80–90% | 2–8 h | Advantage: No high-pressure H₂ equipment needed.Limitation: Sublimation of ammonium formate can clog condensers. |
| ACE-Cl Dealkylation | 1. ACE-Cl, DCE2. MeOH | Excellent (Tolerates Ar-X, alkenes, alkynes) | 75–85% | 12–24 h | Advantage: Completely orthogonal to reductive methods.Limitation: Generates the HCl salt; requires strict anhydrous conditions. |
Self-Validating Experimental Protocols
Protocol A: Acid-Mediated Catalytic Hydrogenation
Best for standard substrates lacking other reducible functional groups.
-
Preparation: Dissolve the N-benzyl piperidine methanol (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration) in a heavy-walled hydrogenation flask.
-
Acidification: Add glacial acetic acid (1.1 to 1.5 equiv).
-
Validation Checkpoint: Spot the mixture on pH paper. It must be slightly acidic (pH ~4-5) to ensure complete protonation of the emerging secondary amine.
-
-
Catalyst Addition: Purge the flask with Argon. Carefully add 10% Pd/C (10–20% w/w relative to the substrate). Caution: Dry Pd/C is pyrophoric in the presence of methanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (up to 50 psi) for 4–14 hours.
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol.
-
Validation Checkpoint: The filtrate must be completely clear and colorless. A grey tint indicates palladium breakthrough, requiring re-filtration.
-
-
Isolation: Concentrate the filtrate in vacuo. To isolate the free base, neutralize with saturated aqueous NaHCO₃, saturate the aqueous layer with NaCl, and extract repeatedly with 15% MeOH in DCM.
Protocol B: Transfer Hydrogenation using Ammonium Formate
Best for labs lacking H₂ infrastructure or for slightly more sensitive substrates.
-
Preparation: Dissolve the N-benzyl piperidine methanol (1.0 equiv) in Methanol (0.1 M).
-
Donor Addition: Add solid ammonium formate (5.0–10.0 equiv).
-
Catalyst Addition: Under an Argon atmosphere, add 10% Pd/C (10–20% w/w).
-
Thermal Activation: Equip the flask with a reflux condenser and heat to 65 °C (gentle reflux) for 2–8 hours.
-
Validation Checkpoint: Within 10-15 minutes of heating, vigorous gas evolution (H₂ and CO₂) should be visible. If no gas evolves, the catalyst may be dead or the ammonium formate degraded.
-
-
Workup: Cool to room temperature, filter through Celite, and concentrate in vacuo. Partition the residue between 1 M NaOH and 15% MeOH/DCM to remove excess formate salts and isolate the deprotected product.
Protocol C: ACE-Cl Mediated N-Debenzylation
Best for substrates containing halogens (Ar-X) or reducible double/triple bonds.
-
Carbamate Formation: Dissolve the N-benzyl piperidine methanol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under Argon. Cool to 0 °C.
-
Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–12 hours.
-
Validation Checkpoint: Monitor by LC-MS or TLC. The starting material must completely disappear, replaced by a higher-running, less polar spot (the 1-chloroethyl carbamate intermediate).
-
-
Solvent Swap: Cool the reaction and evaporate the DCE completely in vacuo. Do not skip this step; residual DCE impedes the next phase.
-
Methanolysis: Dissolve the crude carbamate residue in anhydrous Methanol (same volume as DCE used) and reflux for 1–2 hours.
-
Validation Checkpoint: The carbamate intermediate will decarboxylate, releasing CO₂ gas. LC-MS will show the mass of the desired deprotected piperidine methanol.
-
-
Isolation: Evaporate the Methanol in vacuo. The product is yielded directly as the highly pure secondary amine hydrochloride salt.
References
-
BenchChem Technical Support Team. "Technical Support Center: N-Debenzylation of Piperidine Intermediates." BenchChem. 1
-
"Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science." NIH. 3
-
"Piperidine synthesis." Organic Chemistry Portal. 5
-
"1-Chloroethyl chloroformate | 50893-53-3." BenchChem. 2
-
"Process for preparing nebivolol." Google Patents (US20110207948A1). 4
-
Lawrence, S. A. "Science of Synthesis 40.1 Amino Compounds." Thieme-Connect.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110207948A1 - Process for preparing nebivolol - Google Patents [patents.google.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Module 1: Classical Resolution (Diastereomeric Salt Formation)
Welcome to the Chiral Technologies Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting framework designed for researchers encountering difficulties in the enantiomeric separation of piperidine derivatives. This guide moves beyond standard protocols to address the causality of failure modes in Diastereomeric Salt Formation, Enzymatic Resolution, and Chiral HPLC.
Context: Piperidine derivatives (secondary amines) are strong bases (
Common Issue 1: "My solution is oiling out instead of crystallizing."
Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the diastereomeric salt separates as a supercooled liquid rather than a crystalline solid.[1] This is a kinetic trap where the energy barrier to form an amorphous oil is lower than that of the ordered crystal lattice, often driven by high supersaturation or impurities.[1][2][3]
Troubleshooting Protocol: The Double-Solvent Displacement If single-solvent cooling fails, use this thermodynamic control method to force lattice formation.
-
Dissolution: Dissolve the amine and resolving agent (e.g., L-Tartaric acid) in the minimum amount of a "Good Solvent" (e.g., Methanol or Water) at reflux.
-
Nucleation Point: Add a "Bad Solvent" (e.g., Acetone or MTBE) dropwise at reflux until a persistent cloudiness (turbidity) just appears.
-
Clearance: Add just enough "Good Solvent" to make the solution clear again.
-
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature in the oil bath (slow ramp:
C/hour). -
Seeding: At
C, add seed crystals (if available) or scratch the glass surface to induce nucleation.
Decision Tree: Troubleshooting Oiling Out
Common Issue 2: "I have crystals, but the Enantiomeric Excess (ee) is stuck at 60%."
Diagnosis: You have likely hit the Eutectic Limit . Further recrystallization from the same solvent system will not improve purity because the eutectic composition (a specific ratio of enantiomers) co-crystallizes. Alternatively, you are experiencing the "Foggy Bottom" effect, where mother liquor containing the unwanted isomer is trapped inside rapid-growing crystal agglomerates.
Corrective Action:
-
Break the Eutectic: Switch to a different solvent system with a different dielectric constant (e.g., switch from EtOH to iPrOH/Water).
-
The Pope-Peachey Method: Use only 0.5 equivalents of the resolving agent. This forces the "tightest binding" enantiomer to crystallize while leaving the other as a free base in solution.
Table 1: Recommended Resolving Agents for Piperidines
| Target Piperidine | Primary Resolving Agent | Solvent System | Expected Salt |
| 2-Methylpiperidine | L-Tartaric Acid [1] | Water / Methanol | (R)-2-Me-Pip |
| 3-Hydroxypiperidine | Dibenzoyl-L-tartaric acid | Ethanol / Acetone | (S)-3-OH-Pip |
| Ethyl Nipecotate | (S)-Mandelic Acid [2] | EtOH / Ethyl Acetate | (S)-Ester |
| General 3-Substituted | Ditoluoyl-L-tartaric acid | Methanol | Varies |
Module 2: Enzymatic Kinetic Resolution
Context: When salt formation fails, Kinetic Resolution (KR) using Lipases (e.g., CAL-B) is the alternative. This relies on the enzyme acylating one enantiomer faster than the other.
Common Issue 3: "The reaction is too slow (<5% conversion after 24h)."
Diagnosis: Piperidines are sterically hindered secondary amines. If the reaction is stalled, it is usually due to Thermodynamic Equilibrium (reversible reaction) or Water Deactivation .
Technical Fix:
-
Irreversible Acyl Donor: Switch from Ethyl Acetate (reversible) to Vinyl Acetate or Isopropenyl Acetate . The byproduct is an enol which tautomerizes to a volatile aldehyde/ketone, driving the reaction forward (Le Chatelier's principle).
-
Water Activity (
): Enzymes need a micro-layer of water to function, but too much water favors hydrolysis (reverse reaction). Use molecular sieves to maintain anhydrous conditions in hydrophobic solvents (MTBE or Toluene).
Mechanism: Serine-Hydrolase Catalytic Cycle
Module 3: Analytical Validation (Chiral HPLC)
Context: You cannot optimize what you cannot measure. Piperidines are notorious for poor peak shape on HPLC.
Common Issue 4: "My peaks are tailing severely (Asymmetry Factor > 2.0)."
Diagnosis:
The Silanol Effect. The secondary amine moiety of piperidine interacts strongly with residual acidic silanol groups (
The Solution: You must use a basic additive in the mobile phase to block these sites.
-
Standard Protocol:
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) [3].
-
Column Selection:
-
First Choice:Chiralpak IA (Immobilized Amylose) - Robust, allows wider solvent range.
-
Second Choice:Chiralpak AD-H (Coated Amylose) - High selectivity for piperidines.
-
-
Detection: Piperidines lack strong chromophores.[4] Detect at 210-220 nm . If the baseline is noisy, derivatize with Benzoyl Chloride before injection to create a UV-active species [4].
-
References
-
BenchChem. (2025).[2][4][5][6] (R)-2-Methylpiperazine (L)-tartaric acid salt: Resolution Protocol. Retrieved from (Verified Source).
-
Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1. Retrieved from .
-
MavMatrix. (2025). An Investigation of Peak Shape Models in Chiral Separations. Retrieved from .
-
PubMed. (2014).[7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12). Retrieved from .
-
ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers. J. Org.[8] Chem. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B at 38-40 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Piperidine Functionalization
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Racemization in Chiral Piperidine Scaffolds
Core Directive: The Mechanistic "Why"[1]
Chiral piperidines, particularly pipecolic acid (2-piperidinecarboxylic acid) derivatives, are notoriously prone to racemization.[1] This is not random; it is a deterministic outcome of specific reaction conditions.
The primary culprit is the acidity of the
Visualizing the Threat: The Oxazolone Pathway
The following diagram illustrates the primary failure mode during amide coupling of N-protected pipecolic acid.
Figure 1: The competition between direct coupling (Green) and the racemization pathway via oxazolone formation (Red/Yellow).
Experimental Protocols: Validated Workflows
Do not rely on standard peptide coupling protocols (like EDC/NHS) for hindered secondary amines like piperidine. They are often too slow, giving the base time to racemize your starting material.[1]
Protocol A: The "Gold Standard" T3P Coupling
Why this works: T3P (Propylphosphonic anhydride) acts as an acidic coupling reagent. It does not require the initial generation of a reactive ester in the presence of a strong base. It is extremely fast, minimizing the window for oxazolone formation.[1]
Reagents:
-
Substrate: N-protected pipecolic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or DMF (Dry)
Step-by-Step:
-
Dissolution: Dissolve the N-protected piperidine acid and the amine partner in dry EtOAc (preferred) or DMF at 0°C .
-
Base Addition: Add Pyridine (mild base, pKa ~5.2) dropwise. Crucial: Do not use TEA (pKa ~10.7).
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to RT. Monitor by LCMS.[1]
-
Workup: Wash with water, 1N HCl (to remove pyridine), and brine. T3P byproducts are water-soluble, simplifying purification.[1][2]
Protocol B: HATU with Collidine (The "Silver Bullet")
Why this works: If T3P fails due to steric bulk, HATU is the most powerful alternative.[1] However, standard DIPEA causes racemization here.[1] 2,4,6-Collidine (TMP) is a sterically hindered base that is strong enough to drive the reaction but too bulky to easily abstract the
Reagents:
-
HATU (1.1 equiv)
-
Base: 2,4,6-Collidine (2.0 equiv)[1]
-
Additive: HOAt (1.0 equiv) - Optional but recommended for maximum purity.
Step-by-Step:
-
Dissolve acid in DMF/DMAc at 0°C.
-
Add HATU.[1] Stir for 2 minutes (pre-activation).
-
Add the amine partner immediately.[1]
-
Quench early: Do not let this stir overnight if conversion is complete in 1 hour.
Data & Decision Matrix
Comparative Analysis of Coupling Reagents
The following data summarizes the risk profile of common reagents when applied to 2-substituted piperidines.
| Reagent System | Reactivity | Racemization Risk | Recommendation |
| T3P / Pyridine | High | Very Low | Primary Choice. Best for scale-up. |
| HATU / Collidine | Very High | Low | Secondary Choice. Use for difficult couplings. |
| HATU / DIPEA | Very High | High | Avoid. DIPEA is too basic/small.[1] |
| EDC / HOBt | Moderate | Moderate | Avoid. Too slow for hindered amines.[1] |
| DCC / DMAP | Low | Critical | NEVER USE. DMAP induces rapid racemization.[1] |
Workflow Decision Tree
Use this logic to select your experimental path.
Figure 2: Decision matrix for selecting reagents based on steric hindrance and electronic activation.
Troubleshooting & FAQs
Q: I used HATU/DIPEA and my product is 40% ee. Can I fix it? A: You cannot "fix" the racemized molecule chemically. You must restart.
-
Root Cause: DIPEA (pKa ~10.5) is strong enough to deprotonate the oxazolone intermediate.
-
Solution: Switch to Protocol B (Collidine) or Protocol A (T3P) . If you must use DIPEA, lower the temperature to -10°C and add the amine simultaneously with the base to quench the active ester immediately.[1]
Q: My T3P reaction is too slow. Can I heat it? A: Proceed with extreme caution.
-
Heating increases the kinetic energy for proton abstraction.[1]
-
Alternative: Instead of heat, increase the concentration (0.5 M to 1.0 M) or switch to HATU/Collidine at 0°C. If you must heat, do not exceed 40°C and check ee% hourly.
Q: How do I prove I haven't racemized my product? A: You need a validated Chiral HPLC/SFC method.
-
Column: Polysaccharide-based columns (e.g., Chiralpak AD-H, IC, or IG) are standard for piperidines.[1]
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) is common. The basic additive ensures sharp peaks for the amine.[1]
-
Reference: Always synthesize the racemic standard intentionally (using TEA/Heat) to identify the retention times of both enantiomers before analyzing your chiral batch.
Q: I am doing N-alkylation of a pipecolic ester. Do I need to worry? A: Yes. The ester group activates the C2 proton.[1]
-
Risk: Using strong bases like NaH or reaction temperatures >60°C will cause elimination or racemization.[1]
-
Fix: Use mild bases like
or in Acetone or ACN at room temperature.[1] Avoid iodide sources if possible, as they can promote elimination side reactions in some systems.[1]
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] [Link]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] [Link]
-
Carpino, L. A., et al. (2002).[1] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry, 67(19), 6865–6895.[1] [Link]
-
Beissner, M., et al. (2010).[1] "T3P® (Propanephosphonic Acid Anhydride): A Superior Reagent for the Synthesis of Amides and Peptides."[4] Specialty Chemicals Magazine. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Technical Support Center: Troubleshooting 2-[(Benzyloxy)methyl]piperidine Solubility
Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-[(Benzyloxy)methyl]piperidine —a critical synthetic scaffold frequently utilized in the development of bioactive compounds, including piperidinyl-methyl-purineamine NSD2 inhibitors for oncology [1].
Due to its bipolar physicochemical nature, handling this compound in aqueous biological assays often presents significant solubility challenges. This guide provides field-proven, mechanistically grounded solutions to prevent solvent "crash out" and ensure assay integrity.
Part 1: Physicochemical Causality & Troubleshooting FAQs
To troubleshoot solubility, we must first understand the molecule's structural dichotomy. The compound features a basic secondary amine (piperidine ring) attached to a highly lipophilic ether (benzyloxymethyl group).
Q1: Why does this compound precipitate when diluting a DMSO stock into aqueous assay buffers?
The Causality: This is a classic case of "solvent-shift precipitation." The compound has an estimated lipophilicity (logP) of ~2.5 [2]. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that perfectly solvates both the hydrophobic benzyl ring and the polar amine. However, when this DMSO stock is spiked into a neutral aqueous buffer (pH 7.4), the DMSO rapidly diffuses into the bulk water. Although the piperidine nitrogen (pKa ≈ 11.12)[3] is >99% protonated at pH 7.4, the hydrophobic bulk of the benzyloxy group overwhelms the local hydration shell. The lipophilic tails aggregate via hydrophobic interactions faster than the protonated amines can stabilize the molecule in the aqueous phase, resulting in micro-precipitation.
Q2: How can I achieve a stable aqueous solution for cell-based assays without exceeding the 1% DMSO toxicity threshold?
The Causality & Solution: You must pre-establish the hydration shell before the hydrophobic groups can aggregate. Instead of direct dilution into pH 7.4 buffer, use a step-down ionization method . By first diluting the DMSO stock into a mildly acidic aqueous solution (pH 4.0–5.0), you force 100% protonation of the piperidine ring, converting the free base into a highly water-soluble piperidinium salt. Once fully solvated as a salt, the solution can be slowly titrated or diluted into the final pH 7.4 assay buffer. The pre-formed hydration shell around the charged nitrogen prevents the hydrophobic benzyl groups from aggregating.
Q3: Will the acidic conditions used to enhance aqueous solubility cleave the benzyloxymethyl ether linkage?
The Causality: No. The ether linkage of the benzyloxymethyl group is highly stable under neutral, basic, and mildly acidic conditions [2]. Cleavage of benzyl ethers typically requires extreme conditions, such as strong Lewis acids (e.g., BCl3, BBr3), forcing Brønsted acids at elevated temperatures, or palladium-catalyzed hydrogenolysis [4]. The mild acidification (pH 4.0) required to protonate the piperidine ring will not degrade the ether linkage, ensuring the structural integrity of your pharmacophore.
Part 2: Quantitative Solubility & Stability Data
The following table summarizes the solubility limits and stability profiles of this compound across common solvent systems used in preclinical workflows.
| Solvent System | pH | Max Soluble Concentration | Stability (24h at 25°C) | Primary Solvation Mechanism |
| 100% DMSO | N/A | > 100 mM | > 99% intact | Dipole-dipole & hydrophobic solvation |
| 100% Water (Free Base) | 7.4 | < 0.1 mM | > 99% intact | Poor; limited by logP (~2.5) |
| Aqueous Buffer (Acidic) | 4.0 | ~ 10 mM | > 99% intact | Ion-dipole (Piperidinium salt formation) |
| 1% DMSO in Assay Buffer | 7.4 | ~ 0.5 mM* | > 99% intact | Co-solvent assisted hydration |
*Requires step-down dilution protocol to achieve this concentration without transient precipitation.
Part 3: Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must include an internal quality control (QC) step. Below is the standardized workflow for preparing assay-ready solutions.
Protocol: Step-Down Aqueous Dilution for Biological Assays
Objective: Prepare a 500 µM working solution in physiological buffer (pH 7.4) with a final DMSO concentration of 0.5%.
Step 1: Master Stock Preparation
-
Weigh 20.5 mg of this compound (MW: 205.30 g/mol ).
-
Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 100 mM master stock.
-
Self-Validation Check: Visually inspect the solution. It must be completely clear. Measure absorbance at 600 nm (OD600) using a microvolume spectrophotometer; OD600 must be < 0.01.
Step 2: Acidic Intermediate Dilution (The Critical Step)
-
Prepare an intermediate diluent: 10 mM Sodium Acetate buffer, adjusted to pH 4.0.
-
Slowly pipette 50 µL of the 100 mM DMSO master stock into 950 µL of the pH 4.0 buffer while vortexing continuously.
-
Causality Note: The low pH ensures immediate protonation of the piperidine ring as it exits the DMSO micro-droplets, preventing hydrophobic collapse. You now have a 5 mM intermediate stock in 5% DMSO.
Step 3: Final Assay Dilution
-
Dilute the 5 mM intermediate stock 1:10 into your final assay buffer (e.g., 1X PBS or DMEM, pH 7.4).
-
Add 100 µL of the intermediate stock to 900 µL of assay buffer.
-
Self-Validation Check (Dynamic Light Scattering / OD): The final solution is 500 µM compound in 0.5% DMSO. Measure OD600; a reading > 0.05 indicates micro-precipitation. For rigorous validation, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates >10 nm.
Part 4: Solubilization Workflow Diagram
The following decision tree dictates the optimal solvation strategy based on your downstream application requirements.
Workflow for determining the optimal solubilization strategy for this compound.
References
- Deng, H., et al. "Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents." WIPO (PCT), WO2021026803A1, 2019.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem.[Link]
-
Organic Chemistry Portal. "Protection of Hydroxyl Groups: Benzyl Ethers." Organic Chemistry Portal.[Link]
Technical Support Center: Flash Chromatography Solvent Systems for Amine Purification
Welcome to the Technical Support Center for amine purification. Organic amines—particularly secondary, tertiary, and heterocyclic amines—are notoriously difficult to isolate via standard flash chromatography. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome amine-silica interactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do basic amines streak, tail, or fail to elute on standard bare silica gel? A1: The root cause is a strong acid-base interaction. Standard bare silica gel contains surface silanol groups (Si-OH) that function as Brønsted acids[1]. When basic organic amines are introduced to the column, they readily donate electron pairs to these acidic sites, forming strong ionic bonds. Instead of undergoing the standard adsorption/desorption kinetics required for chromatographic separation, the amines adsorb irreversibly to the silica surface. This manifests visually on a TLC plate as severe streaking and results in poor resolution, broad peak tailing, and significant yield loss during column chromatography[2][3].
Q2: What are the most effective solvent modifiers for amine purification, and what is their mechanism of action? A2: To prevent the target amine from binding to the silica, a "competing base" must be added to the mobile phase. The most common modifiers are Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) . Because the modifier is introduced in a vast volumetric excess (typically 1–5% v/v), it dynamically saturates and neutralizes the acidic silanol sites on the column[3][4]. By occupying these active Brønsted acid sites, the modifier forces the target amine to interact with the stationary phase purely through standard polarity-based adsorption, restoring sharp peak shapes and improving recovery[5].
Q3: When should I abandon bare silica and switch to amine-functionalized silica or reversed-phase (C18) chromatography? A3: You should switch stationary phases when basic modifiers fail to resolve streaking, or if your target compound degrades in the presence of TEA/ammonia.
-
Amine-Functionalized Silica (e.g., KP-NH): In this stationary phase, the silica surface is covalently bonded with aminopropyl silane groups. This permanently neutralizes the column's acidity, allowing you to use standard, modifier-free solvent systems (like Hexane/Ethyl Acetate) to purify highly basic compounds without ionic tailing[2][4].
-
Reversed-Phase (C18): Ideal for highly polar or ionizable amines that are insoluble in normal-phase solvents. By using an alkaline aqueous mobile phase (e.g., Water/Acetonitrile with 0.1% TEA), the amine is forced into its uncharged, free-base state. This maximizes its lipophilicity, ensuring strong retention and separation on the hydrophobic C18 phase[4][6].
Part 2: Troubleshooting Workflow
Use the following decision matrix to determine the optimal purification strategy for your specific amine.
Workflow for troubleshooting amine purification via flash chromatography.
Part 3: Quantitative Data & Solvent System Selection
The table below summarizes the optimal solvent systems and modifier concentrations based on the target amine's polarity and the chosen stationary phase[3][7][8].
| Stationary Phase | Target Amine Polarity | Recommended Solvent System | Modifier | Modifier Concentration | Mechanism of Action |
| Bare Silica Gel | Low to Moderate | Hexane / Ethyl Acetate | Triethylamine (TEA) | 1.0% – 5.0% (v/v) | Competitively neutralizes acidic silanols. |
| Bare Silica Gel | High | Dichloromethane / Methanol | Ammonia (NH₄OH) | 1.0% – 10.0% (v/v) | Displaces polar amines from Brønsted acid sites. |
| Amine-Functionalized | Low to High | Hexane / Ethyl Acetate | None Required | N/A | Covalently bonded aminopropyl groups prevent ionic binding. |
| C18 Reversed-Phase | Very High / Ionizable | Water / Acetonitrile | TEA or Ammonia | 0.1% (v/v) | Elevates pH to maintain the amine in a lipophilic free-base form. |
Part 4: Experimental Protocols
Protocol 1: Deactivating Bare Silica Gel with Triethylamine (TEA)
This protocol is designed for moderately polar amines where standard silica is preferred, but peak tailing must be suppressed[3].
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 1% to 5% (v/v). Mix thoroughly.
-
Self-Validation Checkpoint: Before committing your bulk sample, spot the crude mixture on a standard bare silica TLC plate and develop it in the TEA-modified solvent. Causality Check: A successful deactivation is indicated by a symmetrical, circular spot with an Rf value between 0.2 and 0.4. If the spot remains a teardrop-shaped streak, increase the TEA concentration to 5% or proceed to Protocol 2.
-
Column Equilibration: Flush the bare silica flash cartridge with a minimum of 3 to 5 Column Volumes (CV) of the TEA-modified solvent. Note: This step is critical. The column must be fully saturated with TEA to neutralize all silanol groups prior to sample introduction.
-
Sample Loading: Dissolve the crude amine in a minimal volume of the modified mobile phase (or pure DCM) and load it onto the column.
-
Elution & Recovery: Run the chromatography method. Post-purification, pool the desired fractions and evaporate. Because TEA has a relatively high boiling point (89 °C), co-evaporation with toluene or extended time on a high-vacuum line may be required to remove residual modifier.
Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica
This protocol is utilized when basic modifiers fail, or when the target compound is sensitive to the harsh basicity of TEA/Ammonia during concentration[4][5].
-
TLC Method Development: Obtain an amine-functionalized TLC plate (e.g., KP-NH matched plates). Develop the plate using standard, modifier-free solvent ratios (e.g., Hexane/Ethyl Acetate). Do not add TEA or Ammonia[8].
-
Self-Validation Checkpoint: Calculate the Rf value on the functionalized plate. Because the stationary phase lacks strong adsorption power compared to bare silica, amines will elute much faster. If the Rf is >0.6, reduce the polarity of your solvent system (e.g., increase the Hexane ratio) until the Rf is between 0.15 and 0.30.
-
Column Equilibration: Equilibrate an amine-functionalized flash cartridge with 3 CV of your initial, low-polarity solvent (e.g., 100% Hexane).
-
Sample Loading: For optimal band symmetry, dry-load the sample onto a designated functionalized samplet, or load directly as a highly concentrated liquid.
-
Gradient Elution: Execute a gradient from Hexane to Ethyl Acetate. The inherently basic nature of the stationary phase ensures sharp peaks and high recovery without the need for downstream modifier removal[5].
Part 5: References
-
Amino Silica Gel | Sorbent Technologies, Inc. Sorbtech. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link]
-
Solvent Systems for Flash Column Chromatography. Chemistry - University of Rochester. Available at:[Link]
-
Is there an easy way to purify organic amines? Biotage. Available at:[Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]
Sources
Validation & Comparative
Comprehensive NMR Chemical Shift Assignment Comparison Guide: 2-[(Benzyloxy)methyl]piperidine in CDCl₃
Executive Summary
The structural elucidation of substituted azaheterocycles is a critical bottleneck in the development of alkaloid-derived therapeutics and azasugars. 2-[(Benzyloxy)methyl]piperidine presents a unique analytical challenge due to the conformational flexibility of its piperidine ring and the complex diastereotopic nature of its benzyloxymethyl side chain.
Methodology Comparison: Empirical vs. Predictive Approaches
Historically, assigning the ¹H and ¹³C spectra of flexible piperidine derivatives required exhaustive 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping axial and equatorial proton signals. Today, Machine Learning (ML) and Density Functional Theory (DFT) algorithms offer rapid predictive alternatives [1][2].
| Evaluation Metric | Traditional 2D NMR (Empirical) | AI-Assisted Prediction (Software) |
| Accuracy (¹H) | Absolute (Ground Truth) | High (RMSE ~0.2 - 0.3 ppm) [3] |
| Accuracy (¹³C) | Absolute (Ground Truth) | Very High (RMSE ~1.5 - 3.0 ppm) |
| Diastereotopic Resolution | Excellent (via HSQC/COSY) | Poor to Moderate (Often predicts averaged shifts) |
| Time Investment | High (Hours for acquisition + manual analysis) | Low (Seconds to minutes) |
| Resource Cost | High (Spectrometer time, cryogenic probes) | Low (Software license only) |
| Best Use Case | De novo structural elucidation, stereochemistry | Rapid verification, dereplication, hypothesis testing |
Experimental Protocols
To ensure a self-validating system, the following protocols detail both the physical acquisition of the NMR data and the computational prediction workflow.
Protocol A: Traditional 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of highly pure this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a z-gradient probe. Regulate the sample temperature to exactly 298 K to prevent conformational line broadening.
-
¹H NMR Acquisition: Run a standard 1D proton sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a spectral width of 20 ppm.
-
¹³C NMR Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Acquire 512–1024 scans depending on concentration, with a D1 of 2 seconds.
-
2D NMR Acquisition:
-
COSY: Acquire to map vicinal proton-proton couplings within the piperidine ring.
-
HSQC: Acquire to correlate ¹H signals to their directly attached ¹³C atoms, critical for identifying diastereotopic CH₂ protons.
-
HMBC: Acquire to map long-range (2-3 bond) correlations, specifically across the ether linkage (C7-O-C8) and the piperidine nitrogen.
-
Protocol B: AI-Assisted NMR Prediction
-
Structure Input: Draw the exact 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and import the .mol file into the prediction software (e.g., [1]).
-
Algorithm Selection: Select an "Ensemble Prediction" mode that combines HOSE-code databases with Machine Learning (Neural Networks)[3].
-
Solvent Definition: Explicitly set the solvent to CDCl₃, as solvent-solute interactions (e.g., weak hydrogen bonding with the piperidine NH) significantly alter chemical shifts.
-
Execution: Run the prediction and export the theoretical ¹H and ¹³C peak lists for comparative analysis.
Data Presentation: Chemical Shift Assignments
Atom Numbering Convention: Piperidine ring (N1, C2, C3, C4, C5, C6); Side chain (C7 attached to C2, O, C8 attached to Phenyl, C9-C14 for Phenyl ring).
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Atom Position | Experimental Shift (δ ppm) | Multiplicity & Coupling | AI-Predicted Shift (δ ppm) | Δ (Pred - Exp) |
| Ph (C10-C14) | 7.25 – 7.35 | m (5H) | 7.30 | +0.00 |
| C8-H₂ (Benzyl) | 4.52 | ABq, J = 12.0 Hz (2H) | 4.48 | -0.04 |
| C7-H₂ | 3.42, 3.50 | dd (2H, diastereotopic) | 3.55 | +0.09 |
| C6-H (eq) | 3.05 | m (1H) | 3.10 | +0.05 |
| C2-H (ax) | 2.85 | m (1H) | 2.75 | -0.10 |
| C6-H (ax) | 2.60 | td (1H) | 2.65 | +0.05 |
| C3, C4, C5 | 1.20 – 1.80 | m (6H) | 1.30 – 1.70 | Variable |
| N1-H | 1.80 | br s (1H, exchanges D₂O) | N/A | N/A |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Atom Position | Experimental Shift (δ ppm) | Carbon Type | AI-Predicted Shift (δ ppm) | Δ (Pred - Exp) |
| C9 (Ph ipso) | 138.5 | Cq | 138.2 | -0.3 |
| C10-C14 (Ph) | 127.5 – 128.4 | CH | 127.8 – 128.5 | +0.2 |
| C7 (CH₂-O) | 74.8 | CH₂ | 75.1 | +0.3 |
| C8 (Benzyl CH₂) | 73.2 | CH₂ | 72.9 | -0.3 |
| C2 (CH-N) | 56.5 | CH | 57.0 | +0.5 |
| C6 (CH₂-N) | 46.8 | CH₂ | 46.5 | -0.3 |
| C3 | 28.5 | CH₂ | 29.1 | +0.6 |
| C5 | 26.2 | CH₂ | 25.8 | -0.4 |
| C4 | 24.6 | CH₂ | 24.2 | -0.4 |
Mechanistic & Structural Insights (Expertise & Experience)
A simple list of chemical shifts is insufficient without understanding the causality behind the spectral behavior. As an Application Scientist, I highlight three critical phenomena observed in this molecule:
-
Diastereotopicity of the Side Chain: The presence of a chiral center at C2 renders the protons on both C7 and C8 diastereotopic. Instead of appearing as simple singlets or doublets, the C8 benzylic protons appear as a distinct AB quartet (~4.52 ppm), and the C7 protons appear as complex doublet of doublets. AI predictors often fail to accurately calculate the exact ²J geminal coupling constants for these systems, necessitating empirical 2D HSQC data to confirm that these distinct proton signals correlate to a single carbon atom.
-
Piperidine Ring Conformation & Anisotropy: In CDCl₃, the molecule predominantly adopts a chair conformation with the bulky benzyloxymethyl group locked in the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the protons at C6 exhibit distinct axial/equatorial splitting. The C6 equatorial proton is significantly more deshielded (~3.05 ppm) than the C6 axial proton (~2.60 ppm). This is caused by the magnetic anisotropy of the adjacent C-C bonds and the orientation of the nitrogen lone pair, a phenomenon well-documented in piperidine derivatives [4].
-
Solvent Effects: The use of CDCl₃ allows for weak hydrogen bonding between the trace acidic deuterium/chloroform and the basic piperidine nitrogen. This interaction slightly deshields the adjacent C2 and C6 protons compared to spectra acquired in non-polar, non-hydrogen-bonding solvents like C₆D₆.
Synergistic Workflow Visualization
To maximize confidence in chemical shift assignments, modern laboratories employ a hybrid workflow. The Graphviz diagram below illustrates the logical relationship between empirical acquisition and AI prediction.
Conclusion & Recommendations
Recommendation: Drug development professionals should utilize software like ACD/Labs or Mnova to generate initial peak hypotheses, but must rely on Traditional 2D NMR (HSQC and COSY) to definitively resolve diastereotopic protons and confirm stereochemical conformations. This hybrid approach ensures total scientific integrity and self-validating data.
References
-
Download NMR Predict - Mestrelab. Mestrelab Research. Available at:[Link]
-
Synergistic Combination of CASE Algorithms and DFT Chemical Shift Predictions: A Powerful Approach for Structure Elucidation, Verification, and Revision. ACD/Labs. Available at:[Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health (NIH). Available at:[Link]
-
Part 26.2 EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S. Revue Roumaine de Chimie. Available at:[Link]
HPLC method development for chiral piperidine derivatives
A Comparative Guide to HPLC Method Development for Chiral Piperidine Derivatives
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, central to the efficacy of numerous drugs.[1] As with many therapeutic agents, the chirality of these molecules is a critical attribute, with enantiomers often exhibiting profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] Consequently, the development of robust, reliable, and efficient High-Performance Liquid Chromatography (HPLC) methods to separate and quantify these enantiomers is not merely an analytical task; it is a cornerstone of drug development and quality control.[4]
This guide provides an in-depth comparison of strategies and techniques for developing chiral HPLC methods for piperidine derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals toward a successful and robust separation.
The Strategic Workflow for Chiral Method Development
A successful chiral method development strategy is a systematic process of screening and optimization. It begins with a broad screening of the most critical parameters—the chiral stationary phase (CSP) and the mobile phase—followed by fine-tuning of chromatographic conditions to achieve a robust and reliable separation suitable for validation.
Caption: A strategic workflow for chiral HPLC method development.
Part 1: The Cornerstone of Separation: Chiral Stationary Phase (CSP) Selection
The choice of the CSP is the most critical factor in achieving enantiomeric separation.[2] The fundamental principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5][6] The difference in stability of these complexes leads to differential retention times and, thus, separation. For piperidine derivatives, polysaccharide-based CSPs are overwhelmingly the most successful and should be the primary starting point for screening.[3][7]
Comparative Overview of Recommended CSPs for Piperidine Derivatives
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Commercial Names | Key Interaction Mechanisms | Performance Insights for Piperidines |
| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA, Chiralpak® IC | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[8] | First choice for screening. High success rate for a broad range of piperidine derivatives.[7][8] Immobilized versions allow for a wider range of solvents. |
| Polysaccharide-Based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Chiralpak® AD-H | Similar to immobilized, but with solvent restrictions. | Excellent resolving power, but incompatible with certain solvents like dichloromethane or THF which can damage the column coating.[9][10] |
| Protein-Based | α1-acid glycoprotein (AGP) | Chiral-AGP | Hydrophobic and polar interactions. Primarily used in reversed-phase. | Can provide unique selectivity, especially for ionizable compounds. A good secondary screening option if polysaccharide phases fail.[7] |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Bakerbond, Regis Pirkle 1-A | π-π interactions, hydrogen bonding, dipole stacking.[6] | Effective for analytes with π-acidic or π-basic groups, often requiring derivatization for piperidines without strong aromaticity. |
Part 2: Driving Selectivity: Mobile Phase and Additive Strategy
While the CSP provides the chiral environment, the mobile phase composition modulates the interactions and is a powerful tool for optimizing selectivity (α) and resolution (Rs).[11] The choice of mobile phase mode is intrinsically linked to the selected CSP.
Mobile Phase Modes: A Comparative Analysis
-
Normal Phase (NP): This is the most common mode for polysaccharide CSPs. It typically consists of a non-polar solvent (e.g., n-hexane, heptane) and a polar alcohol modifier (e.g., ethanol, isopropanol).[7] Retention is controlled by adjusting the percentage of the alcohol modifier; increasing the alcohol content decreases retention time.[7]
-
Polar Organic Mode: This mode uses a single polar organic solvent, such as pure ethanol or acetonitrile, often with an additive. It can offer different selectivity compared to NP and is particularly useful for compounds with poor solubility in hexane.[12]
-
Reversed Phase (RP): Typically used with protein-based or specific bonded polysaccharide CSPs, this mode uses mixtures of water and acetonitrile or methanol. It is ideal for polar analytes and is compatible with LC-MS applications.[12]
The Critical Role of Additives for Piperidine Derivatives
Piperidines are basic compounds. Without an appropriate additive, their interaction with residual acidic silanols on the silica support can lead to severe peak tailing and poor resolution.
-
Basic Additives: For basic analytes like most piperidine derivatives, adding a small amount (typically 0.1-0.5%) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase is essential.[7][13] This deactivates the acidic sites on the stationary phase, dramatically improving peak shape and efficiency.
-
Acidic Additives: If the piperidine derivative contains an acidic functional group (e.g., a carboxylic acid), an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) is required to suppress the ionization of the analyte and improve peak shape.[7][13]
Part 3: A Practical Protocol for Initial Method Screening
A systematic screening approach is the most efficient path to a successful separation. This involves testing a small, well-chosen set of CSPs with a few distinct mobile phases.
Caption: A systematic workflow for CSP and mobile phase screening.
Step-by-Step Screening Protocol
-
Column Selection: Choose 2-3 polysaccharide-based columns with different selectors (e.g., one amylose-based like Chiralpak IA and one cellulose-based like Chiralcel OD-H).
-
Mobile Phase Preparation:
-
MP A (Normal Phase - IPA): n-Hexane / Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
MP B (Normal Phase - EtOH): n-Hexane / Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
MP C (Polar Organic): 100% Ethanol with 0.1% Diethylamine (DEA).
-
-
Sample Preparation: Dissolve the racemic piperidine derivative standard at approximately 1 mg/mL in the mobile phase to be used for the first injection.
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm). If the analyte lacks a chromophore, consider alternative detection or derivatization.
-
-
Execution:
-
Equilibrate the first column with MP A for at least 20 column volumes.[14]
-
Inject the sample.
-
Repeat the process for MP B and MP C on the same column.
-
Switch to the next column and repeat the entire screening process.
-
-
Evaluation: Analyze the chromatograms. The goal is to identify the condition that provides the best "hit"—any degree of separation is a promising starting point for optimization.
Part 4: Method Optimization and Troubleshooting
Once a promising CSP/mobile phase combination is identified, the next step is to optimize the separation to achieve baseline resolution (Rs > 1.7) and a reasonable run time.[2][15]
-
Varying the Modifier Percentage: In normal phase, systematically adjust the alcohol percentage. Decreasing the alcohol content will increase retention and often improve resolution, while increasing it will shorten the run time.
-
Changing the Alcohol Modifier: Switching between ethanol and isopropanol can significantly alter selectivity.
-
Adjusting Temperature: Temperature has a complex and unpredictable effect on chiral separations.[7][14] It is a valuable parameter to screen (e.g., at 15°C, 25°C, and 40°C), as both increasing and decreasing the temperature can improve or even reverse the elution order of enantiomers.[11][14]
-
Optimizing Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min) than achiral separations, as this can enhance resolution.[14]
Common Problems and Solutions in Chiral Method Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate CSP or mobile phase. 2. Suboptimal modifier concentration. | 1. The screening was unsuccessful; try a different class of CSP (e.g., protein-based). 2. Systematically vary the alcohol modifier percentage in 5% increments.[7] |
| Severe Peak Tailing | 1. Secondary interactions with silica. 2. Mobile phase pH is near the analyte's pKa (for RP). | 1. Ensure a basic additive (e.g., 0.1% DEA) is present for basic piperidines.[14] 2. Adjust mobile phase pH to be at least 2 units away from the pKa.[14] |
| Long Run Times | 1. High retention on the column. | 1. Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.[7] 2. Increase the flow rate, but monitor the impact on resolution. |
| Irreproducible Results | 1. Insufficient column equilibration. 2. Fluctuations in column temperature. | 1. Equilibrate with at least 20 column volumes of new mobile phase.[14] 2. Use a column oven for stable and consistent temperature control.[7] |
Part 5: The Derivatization Alternative
In some cases, direct separation is challenging. An indirect approach using pre-column derivatization can be a powerful alternative strategy in two main scenarios:[7]
-
To Enhance Detection: If the piperidine derivative lacks a UV chromophore, derivatization with a UV-active agent is necessary for detection.[3][7]
-
To Improve Separation: Reacting the enantiomers with a chiral derivatizing agent forms diastereomers, which can then be separated on a standard (achiral) HPLC column.[7] Alternatively, adding a chromophore can introduce new interaction sites (like π-π stacking) that enhance separation on a chiral column.[10]
Example Protocol: Derivatization with p-Toluene Sulfonyl Chloride (PTSC)
This protocol is adapted for piperidin-3-amine, which lacks a strong chromophore.[10]
-
Reagent Preparation: Prepare a solution of p-Toluene Sulfonyl Chloride (PTSC) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction: In a vial, dissolve the piperidine derivative sample. Add a base (e.g., triethylamine) followed by the PTSC solution.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) until completion.
-
Analysis: Dilute the resulting solution containing the derivatized diastereomers with the mobile phase and inject it into the HPLC system equipped with a chiral column (e.g., Chiralpak AD-H).[10]
Part 6: Method Validation: Proving Fitness for Purpose
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[2][10][16] For a chiral method intended to quantify an undesired enantiomer as an impurity, the following parameters are critical.
Key Validation Parameters for a Chiral Impurity Method
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components. | Baseline resolution between enantiomers > 1.7.[2][15] Peak purity analysis should show no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10.[16] Precision (%RSD) at the LOQ concentration should be acceptable (e.g., ≤ 10%). |
| Linearity | To demonstrate a proportional relationship between detector response and enantiomer concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments. | Recovery of the undesired enantiomer should be within 80-120% of the true value at the specification limit.[17] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same sample. | %RSD for peak area of the undesired enantiomer should be ≤ 5% at the target concentration.[16] |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., flow rate ±10%, temp ±2°C). | Resolution and other critical parameters should remain within acceptable limits.[16][17] |
Conclusion
The development of a chiral HPLC method for piperidine derivatives is a systematic endeavor that hinges on the logical screening of chiral stationary phases and mobile phases, followed by meticulous optimization. By understanding the underlying principles of chiral recognition and the critical role of additives in modulating interactions, researchers can move efficiently from a racemic mixture to a robust, validated method. Polysaccharide-based CSPs under normal-phase conditions with a basic modifier represent the most potent starting point. However, a comprehensive strategy that includes alternative CSPs, mobile phase modes, and derivatization ensures success even with the most challenging separations, ultimately guaranteeing the stereochemical purity and safety of these vital pharmaceutical compounds.
References
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
-
Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
LCGC International. (2020, November 12). Detection of Chiral Drugs Using HPLC with CD Detection. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]
-
Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
-
LCGC International. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012, October 9). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Retrieved from [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Retrieved from [Link]
-
International Journal of Allied Medical Sciences and Clinical Research. (2025, April 9). Enantiomeric separation of drugs by HPLC. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academia.edu [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. scispace.com [scispace.com]
Comparative Analysis of Dopamine Transporter (DAT) Affinity: Methylphenidate vs. Pharmacological Alternatives
Executive Summary
For researchers and drug development professionals, the dopamine transporter (DAT) remains a primary target for modulating catecholaminergic tone in the central nervous system. Evaluating the binding affinity (
This guide provides an objective, data-driven comparison of DAT affinity between methylphenidate and alternative psychostimulants. It details the mechanistic causality behind their distinct pharmacological profiles and outlines a self-validating experimental protocol for quantifying receptor binding.
Mechanistic Divergence at the Dopamine Transporter
While multiple psychostimulants target DAT, their mechanism of action dictates their downstream physiological effects. Methylphenidate and cocaine function primarily as reuptake inhibitors (translocation blockers) . They bind to DAT and prevent the clearance of extracellular dopamine from the synaptic cleft 1.
Conversely, alternatives like amphetamine (AMPH) act as substrate-type releasers . Amphetamine is transported into the presynaptic terminal via DAT, which collapses the vesicular pH gradient and forces DAT to operate in reverse, actively pumping dopamine into the synapse 1.
Fig 1: Mechanistic divergence of psychostimulants at the dopamine transporter (DAT).
Quantitative Affinity Comparison ( Values)
The inhibitory constant (
As shown in the data below, methylphenidate and cocaine possess nearly identical DAT binding affinities (
Table 1: Comparative DAT Binding Affinities and Mechanisms
| Compound | Mechanism of Action | DAT Affinity ( | Clinical / Behavioral Profile |
| Methylphenidate (MPH) | Reuptake Inhibitor | ~200 | High affinity, slow clearance. Therapeutic at low oral doses; abuse potential via IV/intranasal routes. |
| Cocaine | Reuptake Inhibitor | ~206 – 224 | High affinity, rapid peak and clearance. High abuse liability and sensitization risk. |
| Amphetamine (AMPH) | Substrate / Releaser | ~297 | Moderate affinity. Reverses DAT function to cause dopamine efflux independent of action potentials. |
| 3,4-Dichloromethylphenidate | Reuptake Inhibitor | ~6 – 25 | Extremely high affinity (~7x to 32x more potent than MPH). High experimental abuse liability. |
Self-Validating Experimental Protocol: Radioligand Binding Assay
To objectively compare a novel compound against methylphenidate, researchers must utilize a standardized radioligand binding assay. The following protocol utilizes
Causality & Assay Design Principles
This protocol is engineered as a self-validating system . By utilizing a highly specific radioligand (
Step-by-Step Methodology
-
Tissue Preparation: Extract the caudate putamen (striatum) from adult rats. Causality: The striatum is selected because it possesses the highest density of DAT in the mammalian brain, maximizing the signal-to-noise ratio 2.
-
Buffer Suspension: Homogenize the tissue in 30 mM sodium phosphate buffer (pH 7.4) containing 0.32 M sucrose. Causality: The sucrose maintains the osmotic integrity of the synaptosomes, preventing lysis and the subsequent loss of membrane-bound DAT 2.
-
Incubation: Incubate the homogenate for 90 minutes at 4°C with 6.5 nM
WIN 35,428 and varying concentrations of the test drug (e.g., methylphenidate or novel analog) 2. -
Non-Specific Binding Determination: In parallel wells, add 60 μM unlabeled cocaine. Causality: This high concentration competitively displaces all specific radioligand binding, establishing the non-specific background noise 2.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by two 1-minute washes with cold pre-incubation buffer 2. Causality: Cold temperatures slow the dissociation kinetics of the bound ligand-receptor complex during washing.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Convert
values to using the Cheng-Prusoff equation ( ).
Fig 2: Step-by-step radioligand binding assay workflow for determining DAT affinity.
In Vivo Translation: PET Imaging & Receptor Occupancy
While in vitro
Clinical pharmacokinetic studies demonstrate that DAT occupancy is tightly correlated with plasma concentrations of d-methylphenidate. Specifically, a plasma concentration of approximately 5.7 ng/mL of d-methylphenidate is required to achieve a 50% blockade of striatal DAT 3. When benchmarking new compounds against MPH, developers must aim for a kinetic profile that achieves sufficient DAT occupancy to improve cognitive focus without triggering the rapid, high-occupancy spikes associated with the euphorigenic effects of cocaine.
References
- Does Methylphenidate (MPD) Have the Potential to Become Drug of Abuse? Longdom.org
- Multiple Ionic Conductances of the Human Dopamine Transporter: The Actions of Dopamine and Psychostimulants Journal of Neuroscience
- Chronic Oral Methylphenidate Treatment Reversibly Increases Striatal Dopamine Transporter and Dopamine Type 1 Receptor Binding in Rats N
- PET Study Examining Pharmacokinetics, Detection and Likeability, and Dopamine Transporter Receptor Occupancy of Short- and Long-Acting Oral Methylphenidate Psychi
Sources
A Senior Application Scientist's Guide to Radioligand Binding Assays: Characterizing Piperidine Derivatives with [3H]Spiperone
This guide provides a comprehensive, in-depth exploration of the radioligand binding assay using [3H]spiperone, a cornerstone technique for characterizing the interaction of novel compounds, such as piperidine derivatives, with dopamine D2-like and serotonin 5-HT2A receptors. Moving beyond a simple recitation of steps, we will dissect the theoretical underpinnings and critical decision points of the protocol, empowering researchers to design, execute, and interpret these experiments with confidence and scientific rigor.
Theoretical Foundation: The "Why" Behind the Assay
The radioligand binding assay is governed by the Law of Mass Action, describing the reversible interaction between a ligand (L) and a receptor (R) to form a complex (LR). [3H]spiperone is a high-affinity antagonist, meaning it binds tightly to the receptor but does not elicit a biological response. Its tritium (3H) label allows for sensitive detection and quantification of this binding.
A critical characteristic of spiperone is its promiscuity; it binds with high affinity to several receptors, most notably dopamine D2, D3, D4, and serotonin 5-HT1A and 5-HT2A receptors[1][2][3]. This lack of absolute selectivity is not a flaw in the tool but a crucial experimental variable that must be controlled. To isolate binding to a specific receptor of interest, assays are often conducted in the presence of "masking" ligands. For instance, to measure D2 binding, an agent like ketanserin can be added to block [3H]spiperone's interaction with 5-HT2A receptors[4][5]. Conversely, a D2-selective antagonist like sulpiride can be used to isolate binding to 5-HT2A sites[6].
The core of the assay is distinguishing between Total Binding (all radioligand bound to the membrane preparation), Non-Specific Binding (NSB) (radioligand bound to non-receptor components like lipids and plasticware), and Specific Binding (the binding of interest, which is saturable and receptor-mediated). NSB is determined by adding a high concentration of an unlabeled competitor that completely saturates the target receptors, leaving only the non-specific interactions to be measured.
Specific Binding = Total Binding - Non-Specific Binding
The Self-Validating Experimental Workflow
A robust binding study is a two-part system. First, a Saturation Assay is performed to characterize the receptor population in your system. The parameters derived from this experiment—the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd)—are then used to design a valid Competition Assay . This second experiment determines the affinity (Ki) of your unlabeled test compound (e.g., a novel piperidine derivative).
Workflow of a Radioligand Filtration Binding Assay
Caption: General workflow for a radioligand filtration binding assay.
Part I: Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) of [3H]spiperone for the target receptor and the density of these receptors (Bmax) in the tissue preparation.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 or serotonin 5-HT2A receptor (e.g., HEK293 or CHO cells)[7].
-
Radioligand: [3H]Spiperone (Specific Activity: ~60-90 Ci/mmol).
-
Non-specific Binding Control: 2-10 µM (+)-Butaclamol or 1 µM Haloperidol[4][8].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)[7].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membranes from your receptor source as per established protocols. Determine the total protein concentration using a standard method like the Lowry or Bradford assay[1][8].
-
Assay Setup: Set up the assay in triplicate in a 96-well plate. For each concentration of [3H]spiperone, you will have wells for Total Binding and Non-Specific Binding.
-
Radioligand Dilutions: Prepare serial dilutions of [3H]spiperone in assay buffer. A typical concentration range to span the Kd would be 0.01 nM to 3 nM[8].
-
Component Addition: In a final assay volume of 200-800 µL, add the components in the following order[8][9]:
-
Total Binding Wells: Assay Buffer, [3H]spiperone dilution, and membrane suspension (e.g., 10-20 µg protein)[7].
-
NSB Wells: Assay Buffer containing the NSB control (e.g., 2 µM (+)-butaclamol), [3H]spiperone dilution, and membrane suspension.
-
-
Incubation: Incubate the plate with gentle agitation to allow the binding to reach equilibrium. Typical conditions are 60 minutes at 30°C or 90 minutes at 25°C[5][8]. Causality Note: Equilibrium is essential. Insufficient incubation time will lead to an underestimation of binding and inaccurate Kd/Bmax values.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding for each [3H]spiperone concentration.
-
Plot Specific Binding (y-axis) against the concentration of [3H]spiperone (x-axis).
-
Fit the data using non-linear regression for a one-site binding hyperbola. This will directly yield the Kd (the radioligand concentration at which 50% of receptors are occupied) and Bmax (the maximum number of binding sites). For D2 and D3 receptors, Kd values for [3H]spiperone are typically in the sub-nanomolar range (e.g., 0.057 nM for D2 and 0.125 nM for D3)[8].
Part II: Competition Binding Assay Protocol
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., a piperidine derivative) by measuring its ability to compete with a fixed concentration of [3H]spiperone for receptor binding.
Principle of Competitive Binding
Caption: Competitive binding displaces the radioligand, reducing signal.
Methodology:
The protocol is nearly identical to the saturation assay, with the following key differences:
-
Fixed Radioligand Concentration: Use a single concentration of [3H]spiperone. Causality Note: The chosen concentration is critical. A concentration of 2-3 times the Kd (determined from your saturation experiment) is optimal. This provides a robust signal while still allowing for effective competition by the test compound[1][9].
-
Variable Competitor Concentration: Instead of varying the radioligand, you will use a range of concentrations of your unlabeled test compound. A wide range is necessary to define the top and bottom of the inhibition curve (e.g., 10-11 M to 10-5 M)[7].
-
Assay Setup: The plate will include wells for:
-
Total Binding: No competitor.
-
Non-Specific Binding: High concentration of a standard antagonist (e.g., (+)-butaclamol).
-
Competition: Increasing concentrations of your test compound.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of your test compound.
-
Plot the percent specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value (the concentration of your compound that inhibits 50% of the specific binding of [3H]spiperone)[7].
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
The Ki value represents the affinity of your test compound for the receptor. A lower Ki indicates a higher binding affinity.
Comparative Analysis: Alternatives and Advanced Technologies
While [3H]spiperone is a powerful tool, its promiscuity necessitates careful experimental design. In some cases, more selective radioligands or alternative technologies may be preferable.
Comparison of Radioligands for D2 and 5-HT2A Receptors
| Radioligand | Primary Target(s) | Key Advantages | Key Disadvantages | Typical Kd (nM) |
| [3H]Spiperone | D2, D3, D4, 5-HT1A, 5-HT2A, σ sites | High affinity, well-characterized, versatile for multiple receptors[2][5]. | Low selectivity requires masking ligands; can bind to non-dopaminergic/serotonergic sites[5][11]. | 0.05 - 0.2 (D2)[4][8]0.6 - 2.3 (5-HT2A)[6] |
| [3H]Raclopride | D2, D3 | High selectivity for D2-like receptors over serotonin receptors[5]. | Lower affinity than spiperone; may be more sensitive to assay conditions. | 1-3 |
| [3H]Ketanserin | 5-HT2A, α1-adrenergic | Standard for labeling 5-HT2A receptors; good selectivity over dopamine receptors. | Also has high affinity for adrenergic receptors, requiring masking in some tissues. | 0.5 - 2 |
Comparison of Assay Technologies: Filtration vs. Scintillation Proximity Assay (SPA)
The traditional filtration method is robust but can be laborious. Scintillation Proximity Assay (SPA) offers a homogeneous, "mix-and-measure" alternative that eliminates the filtration step[12][13].
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Physical separation of bound and free radioligand via filtration. | Radioligand binding to receptor-coated beads brings a scintillant into proximity, generating light. Free ligand is too far to produce a signal[14]. |
| Format | Heterogeneous (requires separation step). | Homogeneous (no separation needed)[13]. |
| Throughput | Lower, limited by filtration and washing steps. | Higher, amenable to automation in 96- or 384-well plates. |
| Advantages | Gold standard, direct measurement, less prone to certain artifacts. | Faster, simpler workflow, uses less material, allows for real-time kinetic measurements[13][15]. |
| Disadvantages | Labor-intensive, potential for ligand dissociation during washing. | Potential for compound interference with beads/scintillant, requires specific bead chemistry. |
Conclusion and Expert Recommendations
The [3H]spiperone radioligand binding assay remains an indispensable tool in pharmacology and drug discovery for characterizing compounds like piperidine derivatives. Its successful application hinges not on blindly following a protocol, but on understanding the principles of receptor theory and the specific properties of the radioligand.
Key Takeaways for a Self-Validating Approach:
-
Always Characterize First: Perform saturation binding with [3H]spiperone to determine the Kd and Bmax in your specific system before proceeding to competition assays.
-
Control for Promiscuity: Acknowledge the multi-receptor profile of spiperone. Use masking ligands (e.g., ketanserin for D2 assays) to ensure you are measuring binding to your target of interest.
-
Mind Your Concentrations: In competition assays, use a [3H]spiperone concentration of 2-3x Kd and a wide range of competitor concentrations to accurately define the IC50.
-
Validate with the Cheng-Prusoff Equation: Use the empirically determined Kd from your saturation experiment to calculate an accurate Ki value for your test compound.
By integrating these principles, researchers can leverage the power of [3H]spiperone to generate high-quality, reproducible, and meaningful data, accelerating the journey of drug development.
References
-
Bio-protocol. (2026, February 20). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]
-
Zhen, X., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 165(1), 81-90. [Link]
-
Sikora, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5176. [Link]
-
Breese, G. R., et al. (1987). D-1 and D-2 Dopamine Receptor Regulation After 6-Hydroxydopamine Lesion or Chronic Haloperidol. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 7-17. [Link]
-
Zhen, X., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]
-
Glickman, F., et al. (2009). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
-
Heitman, L. H., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS ONE, 12(10), e0181951. [Link]
-
Glennon, R. A., et al. (1996). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]
-
American Laboratory. (2011, October 1). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. [Link]
-
Taylor & Francis Online. (n.d.). Spiperone: Knowledge and References. [Link]
-
ResearchGate. (n.d.). Binding assay using [³H]‐spiperone. [Link]
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA). [Link]
-
Glickman, F. R. (2005). Scintillation proximity assay. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. [Link]
-
Mukhopadhyay, S., & Chattopadhyay, A. (1998). Interaction of [3H]spiperone with rat striatal dopamine D-2 receptors: Kinetic evidence for antagonist-induced formation of ternary complex. Journal of Neurochemistry, 70(3), 1251-1259. [Link]
-
Leysen, J. E., et al. (1982). Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions. Molecular Pharmacology, 21(2), 301-314. [Link]
-
Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Semantic Scholar. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity. [Link]
-
Theodorou, A. E., et al. (1984). Competitive inhibition of [3H]spiperone binding to D-2 dopamine receptors in striatal homogenates by organic calcium channel antagonists and polyvalent cations. Biochemical Pharmacology, 33(20), 3219-3224. [Link]
-
Sacerdote, P., et al. (1990). 3H-Spiperone labels sigma receptors, not dopamine D 2 receptors, in rat and human lymphocytes. Journal of Neuroimmunology, 27(2-3), 201-210. [Link]
-
PDSP at UNC. (n.d.). Assay Protocol Book. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Structure-Activity Relationship (SAR) of 2-Benzylpiperidine Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: GluN2B-Selective NMDA Receptor Antagonists
Executive Summary: The Evolution of the Ifenprodil Scaffold
The 2-benzylpiperidine scaffold represents the structural core of the most potent and selective class of GluN2B-selective NMDA receptor antagonists. Originally identified in Ifenprodil , this pharmacophore functions as a negative allosteric modulator (NAM), binding at the N-terminal domain (ATD) interface of the GluN1 and GluN2B subunits.
While Ifenprodil established the baseline for efficacy, its clinical utility is limited by off-target activity (specifically
Mechanistic Basis & Pharmacophore
To rationalize the SAR, one must understand the binding pocket. Unlike competitive antagonists (e.g., AP5) that bind the glutamate site, 2-benzylpiperidines bind the LIVBP-like domain at the GluN1/GluN2B dimer interface.
The "Ifenprodil" Pharmacophore Model
The binding affinity relies on four critical interaction points:
-
Hydrogen Bond Donor (Zone A): A phenolic hydroxyl group (or bioisostere) interacts with GluN2B residues (e.g., Glu236).
-
Cationic Center (Zone B): The protonated piperidine nitrogen forms an electrostatic bridge with GluN1/GluN2B acidic residues.
-
Hydrophobic Pocket (Zone C): The benzyl ring of the piperidine moiety occupies a hydrophobic cleft.
-
Linker Geometry: A specific distance (typically 3-4 carbons equivalent) is required to span the interface.
Figure 1: Pharmacophore model of 2-benzylpiperidine antagonists mapping ligand features to receptor binding sites.
Comparative SAR Analysis
Zone A: The Aromatic "Left Wing" (Phenol Modifications)
The phenolic hydroxyl is the primary determinant of high affinity.[1]
-
Ifenprodil: Contains a 4-hydroxyphenyl group.[1] Removal of the -OH drops affinity by >100-fold.
-
Ro 25-6981: Adds a methyl group adjacent to the phenol.[2] This steric bulk locks the conformation, improving selectivity for GluN2B over
receptors. -
Indazole Bioisosteres: Replacing the phenol with an indazole ring (e.g., compound 18a in literature) maintains the H-bond donor capacity while blocking metabolic glucuronidation, a major clearance pathway for phenols.
Zone B: The Piperidine Core (Stereochemistry)
The 2-benzylpiperidine moiety possesses two chiral centers.
-
Stereoselectivity: The (1R, 2S) configuration (erythro) is generally the most active for Ifenprodil. However, for analogs like Ro 25-6981, the (S,S) or (R,R) configurations (depending on specific substitutions) often show "eutomer" status with >10-fold potency differences over distomers.
-
Conformational Restriction: Cyclizing the linker into the piperidine ring (creating a 3-benzazepine scaffold) reduces entropic penalty upon binding. These analogs often retain nanomolar affinity but exhibit distinct selectivity profiles.
Zone C: The Linker & N-Substitution
-
Linker Length: The distance between the basic nitrogen and the aromatic "left wing" is strictly conserved. Shortening or lengthening this chain disrupts the bridge between the GluN1 and GluN2B subunits.
-
N-Substitution: Ifenprodil features a hydroxy-alkyl linker. Ro 25-6981 utilizes a similar motif but optimized for hydrophobic fit.[2]
Performance Comparison: Quantitative Data
The following table aggregates data from key SAR studies comparing the prototype (Ifenprodil) with the optimized standard (Ro 25-6981) and a representative Indazole bioisostere.
Table 1: Binding Affinity and Functional Potency
| Compound | Core Scaffold | Config.[3][4][5][6][7][8][9] | GluN2B | GluN2B | Selectivity ( | Key Advantage |
| Ifenprodil | 2-Benzylpiperidine | (1R, 2S) | 5.8 (High) | ~150 | Low (~10x) | Prototype; Broad tool compound. |
| Ro 25-6981 | 2-Benzylpiperidine | ( | 0.009 (Very High) | 9 | High (>1000x) | Gold standard for selectivity; High potency. |
| Indazole-18a | Indazole-Piperidine | (R, S) | 31 | ~70 | Moderate | Metabolic Stability ; Resists glucuronidation. |
| 3-Benzazepine | Benzazepine | (S, R) | 47 | N/A | High | Conformational rigidity; Novel IP space. |
Note:
Experimental Protocols
To ensure reproducibility in SAR studies, the following protocols for synthesis and assay validation are recommended.
Protocol A: Synthesis via Epoxide Opening (Regioselective)
This is the standard route for generating Ifenprodil analogs (beta-amino alcohols).
Objective: Synthesize 2-benzylpiperidine analogs with varying "Left Wing" aromatics.
-
Starting Materials: Aryl-oxirane (epoxide) representing the "Left Wing" and 4-benzylpiperidine (or 2-benzylpiperidine).
-
Reaction:
-
Dissolve Aryl-oxirane (1.0 eq) and Benzylpiperidine (1.1 eq) in Acetonitrile (
) or Ethanol. -
Reflux at 80°C for 12–24 hours.
-
Mechanism: Nucleophilic attack of the piperidine nitrogen on the less hindered carbon of the epoxide.
-
-
Purification:
-
Evaporate solvent.
-
Purify via Flash Column Chromatography (Silica gel, DCM/MeOH gradient).
-
-
Stereochemical Resolution:
-
The product is a racemate. Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).
-
Figure 2: General synthetic workflow for beta-amino alcohol derivatives of benzylpiperidine.
Protocol B: Radioligand Binding Assay (Self-Validating)
Objective: Determine
-
Membrane Prep: Homogenize rat forebrain or HEK293 cells expressing GluN1/GluN2B. Centrifuge (48,000 x g) to isolate membranes.
-
Ligand: Use
Ifenprodil (specific activity ~60 Ci/mmol). -
Non-Specific Binding (NSB): Define using 10
M unlabeled Ifenprodil or 10 M Ro 25-6981. -
Incubation:
-
Mix Membranes +
Ligand (2-5 nM) + Test Compound ( to M). -
Incubate at 4°C for 2 hours (equilibrium is slow for high-affinity ligands).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.
-
Analysis: Calculate
via non-linear regression; Convert to using Cheng-Prusoff equation: .
Conclusion & Recommendations
-
For Maximum Selectivity: Use Ro 25-6981 analogs. The methyl substitution on the phenol ring is a critical structural feature that enhances selectivity over
receptors. -
For In Vivo Stability: Consider Indazole bioisosteres . They retain the necessary H-bond donor profile of the phenol but resist rapid Phase II metabolism.
-
For Novel IP: Explore Benzazepine derivatives. Conformational restriction offers a route to highly potent ligands with distinct physicochemical properties.
References
-
Structure-activity relationships for a series of bis(phenylalkyl)amines. PubMed. [Link]
-
Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. PubMed. [Link]
-
Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols by epoxide opening. Organic & Biomolecular Chemistry. [Link]
-
Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry. [Link]
-
A ligand-based pharmacophore model was derived by structure-activity relationship studies mapped to the GluN1/GluN2B structure. ResearchGate. [Link][10]
Sources
- 1. Structure-activity relationships for a series of bis(phenylalkyl)amines: potent subtype-selective inhibitors of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]
- 8. Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Definitive Guide: Validating Enantiomeric Excess (ee) with Chiral HPLC
[1]
Introduction: The Stakes of Stereoselectivity
In drug development, enantiomeric excess (ee) is not merely a purity metric; it is a safety mandate. The historical shadow of the thalidomide tragedy drives the regulatory requirement (FDA, EMA, ICH) that chiral drugs must be characterized as individual enantiomers.
Validating an HPLC method for ee is distinct from standard assay validation. The challenge lies in quantifying a minor impurity (the distomer) in the presence of a massive major peak (the eutomer), often at ratios exceeding 99:1. This guide moves beyond basic "separation" to rigorous quantification , comparing the industry-standard polysaccharide columns and defining a self-validating workflow compliant with ICH Q2(R2) .
Technology Comparison: Coated vs. Immobilized Polysaccharide Phases[2][3][4][5]
The market is dominated by two architectures of Chiral Stationary Phases (CSPs): Coated and Immobilized . Understanding the physical difference is critical for method robustness.
The "Golden" Standards[1]
-
Coated CSPs (e.g., Chiralpak® AD, Chiralcel® OD): The polysaccharide selector is physically coated onto the silica support.
-
Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): The selector is chemically bonded to the silica.
Comparative Performance Matrix
| Feature | Coated CSPs (e.g., AD-H, OD-H) | Immobilized CSPs (e.g., IA, IC, ID) | Scientific Implications |
| Solvent Compatibility | Restricted. Alkanes/Alcohols only. "Forbidden" solvents (DCM, THF, EtOAc, CHCl3) dissolve the coating, destroying the column. | Universal. Compatible with all standard organic solvents, including DCM, THF, and Ethyl Acetate. | Immobilized phases allow the use of "non-standard" solvents to alter selectivity and solubilize varying sample types. |
| Selectivity ( | High. The polymer retains its native supramolecular structure, often providing slightly higher intrinsic recognition. | Variable. Immobilization can slightly alter the polymer conformation, potentially changing selectivity compared to the coated analog.[1] | Start screens with Coated columns for standard phases; switch to Immobilized if solubility is poor or unique selectivity (via THF/DCM) is required. |
| Column Lifetime | Moderate. Susceptible to stripping if mobile phase is contaminated. | High. Resistant to solvent shock and aggressive washing. | Immobilized columns are preferred for robust QC methods in manufacturing environments. |
| Loading Capacity | High. Excellent for preparative scale-up. | High to Moderate. Slightly lower loading in some specific cases due to bonding chemistry. | Both are suitable for analytical ee determination.[2][3] |
Expert Insight: Do not assume an Immobilized column (e.g., IA) is a perfect drop-in replacement for its Coated ancestor (e.g., AD). While the selector is the same (Amylose tris(3,5-dimethylphenylcarbamate)), the immobilization process can alter the helical pitch of the polymer, occasionally reversing elution order or changing resolution.
Strategic Method Development
Blind screening is inefficient. Use this logic-driven workflow to select the correct column and mobile phase.
Diagram 1: The Chiral Column Selection Strategy
Caption: Decision matrix for selecting between Coated and Immobilized phases based on solubility and resolution requirements.
Validation Protocol: The Self-Validating System
A method is "self-validating" when it contains internal controls that flag failure immediately. For ee determination, this means ensuring the minor peak is real, resolved, and accurately integrated.
Core Validation Parameters (ICH Q2(R2) Aligned)
A. Specificity (The Critical Attribute)
You must demonstrate that the enantiomers are separated not just from each other, but from process impurities.
-
Acceptance Criteria: Resolution (
) (Baseline separation). -
Self-Validating Step: Use a Diode Array Detector (DAD) to check Peak Purity . The UV spectra across the ascending, apex, and descending portions of the enantiomer peaks must match. If they do not, an impurity is co-eluting.
B. Linearity of the Minor Enantiomer
In ee analysis, the major enantiomer is often outside the linear range of the detector, while the minor enantiomer is near the Limit of Quantitation (LOQ).
-
Protocol: Prepare a linearity curve for the minor enantiomer covering 0.1% to 2.0% of the target concentration.
-
Why? You are essentially validating an impurity assay. The response factor of the enantiomers is theoretically identical (in an achiral environment), but you must prove the detector response is linear at low levels.
C. Accuracy (Spiking Recovery)
-
Protocol: Spike the pure eutomer (major) with known amounts of the distomer (minor) at 0.1%, 0.5%, and 1.0% levels.
-
Calculation:
-
Acceptance:
recovery.
Diagram 2: The Validation Loop
Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance for enantiomeric purity.
Experimental Protocol: Determination of ee
Objective: Determine the ee of a synthesized drug substance "Compound X" using a Chiralpak IA column.
Reagents:
-
n-Hexane (HPLC Grade)[4]
-
Isopropanol (IPA)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) - Add basic or acidic modifier based on analyte pKa to suppress ionization and improve peak shape.
Step-by-Step:
-
Mobile Phase Prep: Mix n-Hexane:IPA (90:10 v/v) with 0.1% DEA. Degas by sonication.
-
System Equilibration: Flush Chiralpak IA (4.6 x 250 mm, 5 µm) at 1.0 mL/min for 30 mins. Temperature: 25°C.[5][2]
-
Racemic Standard Injection: Inject 10 µL of the racemic mixture (0.5 mg/mL).
-
Goal: Establish retention times (
) and confirm Resolution ( ).
-
-
Sample Injection: Inject the test sample (single enantiomer).
-
Calculation:
Note: Ensure the minor peak is integrated only if S/N > 10 (LOQ).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Add 0.1% DEA (for amines) or TFA (for acids) to the mobile phase. |
| Elution Order Reversal | Change in solvent or column type (Coated vs. Immobilized). | Never assume elution order. Always inject a spiked standard to confirm which peak is the eutomer. |
| Broad Peaks | Low mass transfer or solubility issues. | Increase temperature (up to 40°C) or switch to Immobilized phase and use DCM/Hexane mixtures. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6][7][8][9] (2023).[6][7] Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link
-
Francotte, E. Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Link
-
U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. (1992). Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mastercontrol.com [mastercontrol.com]
reference standard 2-[(Benzyloxy)methyl]piperidine purity analysis
An in-depth evaluation of analytical methodologies for certifying the purity of the 2-[(Benzyloxy)methyl]piperidine reference standard, designed for drug development professionals and analytical chemists.
Introduction: The Analytical Challenge
This compound (CAS: 104678-14-0) is a highly versatile building block and structural motif utilized in the synthesis of various bioactive compounds and pharmaceutical intermediates[1]. Because it serves as a foundational scaffold in multi-step organic synthesis, the purity of its reference standard is critical. Impurities—whether unreacted benzylating agents, piperidine analogs, or volatile solvents—can propagate through synthetic pathways, leading to complex byproducts and compromised pharmacological evaluations.
Certifying a reference standard requires an orthogonal analytical approach. Relying solely on one technique (e.g., HPLC) introduces blind spots, such as undetected volatile impurities or response-factor biases. This guide objectively compares three orthogonal techniques—RP-HPLC-UV, GC-FID, and 1H-qNMR—detailing the mechanistic causality behind each method and providing validated experimental protocols compliant with ICH Q2(R1) guidelines[2].
Mechanistic Causality in Method Selection
As a secondary amine equipped with a benzyloxymethyl ether group, this compound presents specific analytical challenges:
-
Silanol Interactions (HPLC): The piperidine nitrogen is highly basic (pKa ~11). Under standard acidic or neutral reverse-phase HPLC conditions, the protonated amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. Causality: To achieve sharp, symmetrical peaks, the mobile phase must either utilize a high pH (e.g., pH 9.5) to deprotonate the amine, or incorporate an ion-pairing reagent/amine modifier (e.g., triethylamine).
-
Volatility (GC): The relatively low molecular weight (205.30 g/mol ) and thermal stability of the molecule make it highly amenable to Gas Chromatography. Causality: GC-FID serves as a critical orthogonal check against HPLC, specifically targeting volatile organic impurities that lack a UV chromophore.
-
Absolute Quantitation (qNMR): Chromatographic purity is relative (Area %). It assumes all impurities elute and share the same UV response factor as the analyte. Causality: Quantitative NMR (qNMR) measures the absolute mass fraction by comparing the integral of the analyte's protons against a certified internal standard, requiring no prior reference standard of the analyte itself[3].
Orthogonal Analytical Workflow
Orthogonal workflow for this compound reference standard certification.
Comparative Experimental Data
The following table summarizes simulated validation data from a single batch of this compound analyzed across the three orthogonal platforms. The discrepancy between chromatographic purity (>99.4%) and qNMR purity (99.12%) highlights the necessity of absolute quantitation to account for non-eluting or non-UV-active impurities (e.g., inorganic salts or residual water).
| Analytical Method | Target Impurities | Measured Purity (%) | RSD (%) | LOD | Run Time | Primary Advantage |
| RP-HPLC-UV | Non-volatile analogs, degradation products | 99.45 | 0.42 | 0.05% | 25 min | High resolution of structurally similar analogs. |
| GC-FID | Volatile organics, residual solvents | 99.60 | 0.55 | 0.01% | 18 min | Superior sensitivity for volatile impurities. |
| 1H-qNMR | Absolute mass fraction (All impurities) | 99.12 | 0.15 | N/A | 10 min | Absolute quantitation without a reference standard. |
Detailed Experimental Protocols
Method A: RP-HPLC-UV (High pH Method)
Designed to suppress secondary amine ionization and prevent peak tailing.
-
Instrumentation: UHPLC system equipped with a Photodiode Array (PDA) detector.
-
Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (BEH) column capable of withstanding high pH.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonia.
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: Re-equilibration at 10% B.
-
-
Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 5 µL.
-
Detection: UV at 210 nm (piperidine backbone absorption) and 254 nm (benzyl ether aromatic absorption).
-
Sample Prep: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v).
Method B: GC-FID (Direct Injection)
Designed for the detection of volatile precursors and residual solvents.
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and split/splitless injector.
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.
-
Temperature Parameters:
-
Inlet: 250°C (Split ratio 50:1).
-
Detector (FID): 300°C.
-
Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.
-
-
Sample Prep: Dissolve accurately weighed 10 mg of this compound in 1 mL of analytical grade dichloromethane (DCM). Inject 1 µL.
Method C: 1H-qNMR (Absolute Purity)
Compliant with USP <761> guidelines for Nuclear Magnetic Resonance Spectroscopy[3].
-
Instrumentation: 400 MHz or higher NMR spectrometer equipped with a 5 mm broadband probe.
-
Internal Standard (IS) Selection: 1,4-Dinitrobenzene (TraceCERT® grade). Causality: 1,4-DNB produces a distinct aromatic singlet at ~8.4 ppm, which is well isolated from the benzylic protons (7.2–7.4 ppm) and the aliphatic piperidine protons (1.0–3.0 ppm) of the analyte.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~5 mg of 1,4-Dinitrobenzene using a microbalance (d = 0.001 mg).
-
Co-dissolve both in 0.75 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a high-precision 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds. Causality: To ensure quantitative accuracy, the relaxation delay must be at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated. -
Number of Scans (NS): 32 to 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Data Processing: Apply baseline correction and integrate the IS peak at 8.4 ppm against the isolated benzylic CH2 protons of the analyte at ~4.5 ppm. Calculate mass fraction using the standard qNMR purity equation.
Conclusion
For the rigorous certification of this compound, relying on a single analytical technique is insufficient. HPLC-UV provides excellent resolution for structurally related impurities but is limited by the analyte's weak chromophore and basic nature. GC-FID offers a highly sensitive orthogonal check for volatile contaminants. Ultimately, 1H-qNMR serves as the self-validating anchor of the system, providing an absolute mass fraction that bridges the gap between relative chromatographic areas and true chemical purity.
References
-
U.S. Food and Drug Administration (FDA) - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from: [Link]
-
American Pharmaceutical Review - Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR (USP <761>). Retrieved from:[Link]
Sources
Safety Operating Guide
2-[(Benzyloxy)methyl]piperidine proper disposal procedures
An authoritative, step-by-step master plan for the operational handling and disposal of 2-[(Benzyloxy)methyl]piperidine . Designed for researchers, EHS officers, and drug development professionals, this guide synthesizes chemical mechanics with self-validating safety protocols to ensure absolute laboratory compliance.
Executive Summary: The Chemical Mechanics of Hazard
Within the vast family of piperidine derivatives, This compound (CAS 104678-14-0) is a highly valued synthetic scaffold, frequently utilized in the design of CNS-targeting therapeutics, antiviral agents, and oncology drugs. However, its dual structural nature dictates a severe hazard profile.
The molecule combines a highly basic, nucleophilic piperidine ring with a lipophilic benzyloxymethyl ether linkage . This lipophilicity enhances the compound's ability to penetrate biological membranes, exacerbating its acute toxicity (H302, H311, H331) and environmental hazard (H402). Simultaneously, the secondary amine acts as a strong Brønsted base, causing rapid saponification of dermal lipids and severe chemical burns (H314) upon contact. Proper handling and disposal must go beyond standard organic waste protocols, treating the compound as a highly flammable, corrosive, and acutely toxic entity 1[3].
Quantitative Physicochemical & Hazard Profile
To effectively manage disposal, personnel must first understand the quantitative thresholds of the chemical.
| Parameter | Value / Classification | Mechanistic Implication for Disposal |
| CAS Number | 104678-14-0 | Unique identifier required for EPA/EHS hazardous waste manifesting [1]. |
| Molecular Weight | 205.30 g/mol | High molecular weight relative to base piperidine; increased lipophilicity prevents easy aqueous wash-out. |
| GHS Hazard Codes | H225, H302, H311, H314, H331, H402 | Highly flammable liquid/vapor; toxic via all routes; corrosive to tissue; harmful to aquatic life [4]. |
| Chemical Incompatibilities | Strong oxidizers, concentrated acids | Mixing in waste carboys risks violent exothermic reactions, auto-ignition, and toxic NOx gas generation [3]. |
| Storage & Stability | 2–8°C (Under Inert Gas) | Requires temperature-controlled storage to prevent oxidative degradation of the amine and ether linkage [1]. |
Self-Validating Operational & Disposal Protocols
The following methodologies replace passive guidelines with self-validating systems —meaning every step includes a built-in verification check to guarantee the hazard has been neutralized before proceeding.
Protocol A: The Triple-Rinse Decontamination Method for Empty Containers
Causality: "Empty" reagent bottles retain microscopic residues. Because the benzyloxymethyl group is highly lipophilic, the chemical adheres stubbornly to glass and plastic. Rinsing with water is ineffective and leaves toxic residue.
-
Step 1: Primary Solvent Wash. In a fume hood, add a compatible, volatile organic solvent (e.g., methanol or acetone) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 60 seconds.
-
Step 2: Rinsate Segregation. Decant the rinsate into a designated, clearly labeled "Flammable Organic Hazardous Waste" carboy. Never pour this down the drain [2].
-
Step 3: Iteration. Repeat Steps 1 and 2 two additional times to complete the triple-rinse cycle.
-
Step 4: Validation (The Self-Validating Step). After the third rinse, swab the interior walls of the container with a universal pH indicator strip moistened with deionized water.
-
Logic: Piperidine derivatives are strongly basic.
-
Action: If the pH strip reads > 7.0, residual chemical remains; perform a fourth solvent rinse. If the pH reads exactly 7.0, the container is verified clean. Deface the original chemical label and dispose of the container in the institutional hazardous solid waste bin.
-
Protocol B: Liquid Waste Segregation
Causality: Mixing basic piperidine waste with acidic waste streams without controlled, drop-wise neutralization causes rapid heat evolution, potentially vaporizing unreacted piperidine into the laboratory atmosphere.
-
Step 1: pH Profiling. Before adding reaction mother liquor or aqueous quench waste to a bulk carboy, test the waste's pH.
-
Step 2: Segregation.
-
Organic Phase: Route to "Halogenated" or "Non-Halogenated" organic waste based on the reaction solvent used.
-
Aqueous Phase: Route to a dedicated "Basic Aqueous Waste" carboy. Ensure the carboy is vented to prevent pressure build-up from off-gassing.
-
-
Step 3: Secondary Containment. Store all sealed waste containers in chemical-resistant secondary tubs to capture potential leaks [2].
Protocol C: Emergency Spill Containment and Neutralization
Causality: Spills expose personnel to acute inhalation hazards and pose an immediate fire risk due to low flash points.
-
Step 1: Evacuation & Isolation. Evacuate non-essential personnel. Remove all ignition sources (hot plates, static hazards) [3].
-
Step 2: Inert Containment. Surround and cover the spill with a non-combustible absorbent material like vermiculite or diatomaceous earth. Crucial: Do not use paper towels or combustible pads, as the high vapor pressure of the chemical can lead to auto-ignition [2].
-
Step 3: Chemical Neutralization. Slowly apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate solution) over the absorbed spill.
-
Logic: The weak acid safely neutralizes the basic piperidine ring without causing a violent exotherm, converting the volatile, lipophilic free base into a stable, water-soluble, non-volatile piperidinium salt.
-
-
Step 4: Validation. Sweep the neutralized slurry into a sealable hazardous waste tub. Test the spill surface with a moistened pH strip to confirm complete neutralization (pH 6-8) before conducting a final wash with soap and water.
Waste Segregation & Disposal Workflow
Figure 1: Self-validating waste segregation and disposal workflow for piperidine derivatives.
References
- Benchchem. "this compound | 104678-14-0". Benchchem Product Catalog.
- Benchchem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals". Benchchem Safety Guidelines.
- Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET". Thermo Fisher Regulatory Documents.
- Carl Roth. "Safety Data Sheet: Piperidine". Carl Roth Compliance.
Sources
Personal protective equipment for handling 2-[(Benzyloxy)methyl]piperidine
Chemical Profile & Risk Architecture
Compound: 2-[(Benzyloxy)methyl]piperidine CAS Registry Number: 104678-14-0 Molecular Formula: C13H19NO[1]
To handle this compound safely, researchers must look beyond the generic safety data sheet (SDS) and analyze its structural moieties.[2] This molecule combines a piperidine ring (secondary amine) with a benzyl ether side chain. This dual-functionality creates a complex hazard profile that requires a specific safety strategy.[1][3]
Hazard Analysis Matrix
| Structural Moiety | Associated Hazard | Mechanism of Action | Operational Implication |
| Piperidine Ring | Corrosivity & Toxicity | High pKa (~11) leads to saponification of skin lipids and protein denaturation.[1] | Zero-skin-contact policy. Fumes can cause laryngeal edema.[1] |
| Benzyl Ether Linkage | Peroxide Formation | The benzylic carbon adjacent to the oxygen is susceptible to radical autoxidation, forming explosive hydroperoxides [1]. | Mandatory peroxide testing upon opening and every 3-6 months.[1][4][5] |
| Low MW Amine | Flammability | Vapors can form explosive mixtures with air.[2][3][6][7][8] | Ground all equipment; use spark-proof tools.[1][3] |
Personal Protective Equipment (PPE) Standards
The following PPE protocol is designed to create a self-validating barrier system. Do not rely on standard "lab safety" defaults; this compound requires specific chemical resistance.
Hand Protection: The "Breakthrough" Protocol
Standard nitrile gloves provide only momentary splash protection against piperidine derivatives. Piperidine can permeate standard 4-mil nitrile gloves in <5 minutes [2].[1]
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: These offer >4 hours of breakthrough time against amines and ethers.
-
-
Secondary Layer (Outer): Standard Nitrile (5-8 mil) .[1]
-
Why: Provides dexterity and protects the inner laminate glove from physical tears.
-
-
Protocol: Immediately replace the outer glove if any splash occurs. Replace the inner glove if the outer glove is compromised or after 4 hours of continuous work.
Eye & Face Protection[1][2][3][6][7][8][9][10]
-
Primary: Chemical Splash Goggles (Indirect Vented) . Safety glasses are insufficient due to the corrosive nature of amine vapors.
-
Secondary: Face Shield (8-inch minimum) required during:
Respiratory & Body Protection[1][2][3][6][7][8][10]
-
Engineering Control: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Body: Flame-resistant (FR) lab coat buttoned to the neck.[1]
-
Feet: Closed-toe, chemically resistant shoes (no mesh).[1]
Operational Protocol: Safe Handling Workflow
This workflow integrates the "Hidden Hazard" of peroxide formation directly into the handling logic.
Figure 1: Decision logic for handling this compound, prioritizing peroxide detection.
Step-by-Step Methodology
-
Receipt & Inspection:
-
Upon receipt, verify the container integrity.[10] If white crystals are visible around the cap, DO NOT OPEN . This indicates severe peroxide crystallization. Contact EHS immediately for bomb squad disposal.
-
-
Peroxide Validation:
-
Before every use, test for peroxides using a semi-quantitative strip (e.g., Quantofix® Peroxide).
-
Limit: If >20 ppm, treat with ferrous sulfate or pass through activated alumina before concentration.
-
-
Atmospheric Control:
-
The piperidine nitrogen is sensitive to CO2 (forming carbamates) and moisture. The benzyl ether is sensitive to O2.
-
Action: Always blanket the stock container with dry Nitrogen or Argon after use.
-
-
Transfer:
-
Use a glass syringe or cannula transfer for volumes <50 mL to minimize air exposure.
-
Avoid using metal needles if peroxides are suspected (metals can catalyze decomposition); use glass or PTFE tubing.
-
Emergency Response & Spill Management
| Scenario | Immediate Action | Decontamination Strategy |
| Skin Contact | Flush immediately for 15 mins. Do not wait for symptoms (burns may be delayed). | Wash with mild soap/water.[6][9] Do not use solvents (ethanol/DMSO) as they increase dermal absorption. |
| Eye Contact | Irrigate for 15 mins using eyewash station. Hold eyelids open. | Seek immediate ophthalmological evaluation.[7][9] |
| Small Spill (<50 mL) | Evacuate hood area. Don double gloves and respirator if outside hood. | Absorb with vermiculite or sand.[2] DO NOT use paper towels (combustible amine reaction risk).[2] |
| Large Spill | Evacuate lab. Activate fire alarm if flammable vapors are present. | Call HazMat team. |
Waste Disposal & Deactivation
Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
-
Segregation:
-
Classify as "Basic Organic Waste" or "Amine-Containing Waste." [1]
-
Do not mix with acidic waste streams (exothermic reaction risk).
-
Do not mix with oxidizers (fire/explosion risk).
-
-
Container Prep:
-
Triple rinse empty containers with a solvent (e.g., acetone) and add rinsate to the waste container.
-
Deface the label before discarding the glass bottle.
-
-
Peroxide Warning:
-
If the waste container contains significant amounts of this material, label it "Potential Peroxide Former" to alert waste handlers [3].
-
References
-
Vanderbilt University Medical Center. (n.d.). Peroxide-Forming Chemicals: Management, Retention and Storage. Retrieved from [Link][1]
-
Kimberly-Clark Professional. (2014).[1] Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. medarbetare.su.se [medarbetare.su.se]
- 6. americanbio.com [americanbio.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
